Heneca
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HENECA: An In-Depth Technical Guide to its Mechanism of Action as an A2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HENECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional potency, and the downstream signaling cascades it initiates. The document includes detailed experimental protocols for key assays used to characterize this compound's activity, a compilation of its quantitative pharmacological data, and visual representations of its signaling pathways and experimental workflows.
Introduction
The adenosine A2A receptor is a critical regulator of cellular function, particularly in the central nervous, cardiovascular, and immune systems. As a Gs-coupled receptor, its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, triggering a cascade of downstream signaling events. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A2AR due to its high potency and selectivity. Understanding its precise mechanism of action is crucial for its application in research and for the development of novel therapeutics targeting the A2A receptor.
Pharmacological Profile of this compound
This compound exhibits a high affinity and potency for the human A2A receptor. Its pharmacological parameters have been characterized in various in vitro studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the A2A receptor.
| Parameter | Value | Species/Cell Line | Reference(s) |
| Binding Affinity (Ki) | 2.2 nM | Rat Brain | [1] |
| 1.5 nM | Bovine Brain | [1] | |
| Functional Potency (EC50) | |||
| cAMP Accumulation | 43 nM | Neutrophils | |
| Vasodilation | 23.3 nM | Porcine Coronary | [1] |
| Functional Inhibition (IC50) | |||
| Superoxide Production | 3.63 nM | Neutrophils | |
| Platelet Aggregation | 0.07 µM | Rabbit Platelets | [1] |
| Receptor Subtype | Selectivity (Ki ratio vs A2A) | Reference(s) |
| A1 Receptor | 60-fold (Rat Brain) | [1] |
| 160-fold (Bovine Brain) | [1] |
Mechanism of Action: Signaling Pathways
This compound, upon binding to the A2A receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cAMP. However, evidence also suggests the involvement of alternative signaling pathways.
Canonical Gs-cAMP-PKA-CREB Pathway
The canonical signaling pathway activated by this compound is initiated by the coupling of the A2A receptor to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression.
Alternative Signaling Pathways
In addition to the canonical pathway, A2A receptor activation by agonists like this compound can also trigger other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are often cell-type and context-dependent and can contribute to the diverse physiological effects of A2A receptor activation.
Experimental Protocols
The characterization of this compound's activity relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the A2A receptor by measuring its ability to displace a radiolabeled antagonist.
-
Objective: To determine the inhibitory constant (Ki) of this compound at the A2A receptor.
-
Materials:
-
Cell membranes expressing the human A2A receptor.
-
Radioligand: [³H]-ZM241385 (a selective A2A antagonist).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound solution at various concentrations (or buffer for total binding).
-
For non-specific binding wells, add a high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).
-
Cell membrane preparation.
-
[³H]-ZM241385 at a concentration close to its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity.
-
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.
-
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).
-
Add this compound at various concentrations to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Superoxide Anion Production Assay
This assay measures the ability of this compound to inhibit the production of superoxide anions in neutrophils, a key anti-inflammatory effect of A2A receptor activation.
-
Objective: To determine the inhibitory potency (IC50) of this compound on superoxide anion production.
-
Materials:
-
Isolated human neutrophils.
-
This compound.
-
Stimulant for superoxide production (e.g., fMLP or PMA).
-
Cytochrome c.
-
Superoxide dismutase (SOD) as a control.
-
Spectrophotometer.
-
-
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate neutrophils with various concentrations of this compound.
-
Add cytochrome c to the cell suspension.
-
Stimulate superoxide production with a suitable agonist (e.g., fMLP).
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.
-
In control wells, add SOD to confirm that the measured reduction is due to superoxide.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction.
-
Plot the percentage of inhibition of superoxide production against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent and selective A2A receptor agonist that serves as an invaluable tool for pharmacological research. Its mechanism of action is primarily mediated through the canonical Gs-cAMP-PKA-CREB signaling pathway, leading to a range of physiological effects, including vasodilation and inhibition of inflammatory responses. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the A2A adenosine receptor. Further investigation into the nuances of its downstream signaling in different cellular contexts will continue to enhance our understanding of A2A receptor biology and its therapeutic potential.
References
An In-depth Technical Guide to the A₂A Adenosine Receptor Agonist: HENECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA), a potent and selective A₂A adenosine receptor (A₂AR) agonist. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂A receptor and as a lead compound in drug discovery programs targeting this receptor. This document details the chemical properties, synthesis, mechanism of action, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative pharmacological data. Furthermore, the signaling pathways modulated by this compound are illustrated to provide a clear understanding of its cellular effects.
Introduction
This compound, with the chemical name 2-Hexynyl-5'-N-ethylcarboxamidoadenosine, is a synthetic adenosine derivative that exhibits high affinity and selectivity for the A₂A adenosine receptor. The A₂A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely expressed in various tissues, including the brain, immune cells, platelets, and blood vessels. Its activation is implicated in a range of physiological processes such as vasodilation, inhibition of inflammation, and modulation of neurotransmission. Consequently, selective A₂AR agonists like this compound are of significant interest for their therapeutic potential in cardiovascular diseases, inflammatory disorders, and neurological conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-Hexynyl-5'-N-ethylcarboxamidoadenosine |
| CAS Number | 141018-30-6 |
| Molecular Formula | C₁₈H₂₄N₆O₄ |
| Molecular Weight | 388.4 g/mol |
| Purity | >99% |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 100 mM and in ethanol to 50 mM (with heating) |
| Canonical SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N |
Synthesis of this compound
The synthesis of this compound and related 2-alkynyladenosine derivatives was first reported by Cristalli et al. The key step in the synthesis is a palladium-catalyzed cross-coupling reaction between a 2-iodoadenosine derivative and a terminal alkyne.
Experimental Protocol: Synthesis of this compound
The following protocol is a general representation based on the work of Cristalli and colleagues.
Materials and Reagents:
-
2-Iodoadenosine
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-iodoadenosine (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add triethylamine (3 equivalents), copper(I) iodide (0.1 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents).
-
Addition of Alkyne: Add 1-hexyne (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-hexynyladenosine.
-
Conversion to this compound: The 5'-N-ethylcarboxamido group is introduced through standard and established multi-step procedures starting from the 2-hexynyladenosine intermediate. This typically involves protection of the 2' and 3'-hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, amidation with ethylamine, and subsequent deprotection.
Biological Activity and Mechanism of Action
This compound is a potent agonist of the A₂A adenosine receptor. Its biological effects are mediated through the activation of this receptor, which is primarily coupled to the Gs family of G-proteins.
Quantitative Data
The key pharmacological parameters of this compound are summarized in Table 2.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue |
| A₂A Receptor Binding Affinity (Kᵢ) | 2.2 nM | Rat Brain |
| cAMP Accumulation (EC₅₀) | 43 nM | Neutrophils |
| Inhibition of Superoxide Anion Production (EC₅₀) | 3.63 nM | Neutrophils |
Signaling Pathway
Activation of the A₂A receptor by this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the observed physiological effects.
HENECA biological activity and function
An In-Depth Technical Guide to the Biological Activity and Function of HENECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective synthetic agonist for the A2A adenosine receptor (A2AR).[1] As a G-protein coupled receptor (GPCR) primarily signaling through Gs proteins, the A2AR is a key regulator of various physiological processes, making it a significant target in drug discovery. This compound's high affinity and selectivity for the A2AR have established it as a critical tool for investigating the receptor's role in inflammation, neurotransmission, and platelet aggregation.[1] This document provides a comprehensive overview of this compound's mechanism of action, quantitative biological activity, and its function in relevant physiological and pathophysiological contexts. Detailed experimental protocols for assessing its activity and diagrams of associated signaling pathways are included to facilitate further research.
Core Mechanism of Action: A2A Receptor Activation
This compound exerts its biological effects by binding to and activating the A2A adenosine receptor. The A2AR is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαs subunit. This activation causes the Gαs subunit to dissociate from the Gβγ dimer and subsequently activate adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, modulating their activity and eliciting specific cellular responses.[1]
Caption: Canonical signaling pathway of this compound via the A2A adenosine receptor.
Quantitative Biological Activity of this compound
This compound's potency and selectivity have been quantified in various functional assays. The following table summarizes key in vitro metrics that define its activity profile. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect, while the inhibitory constant (Ki) represents the concentration required to occupy 50% of the receptors in a competition binding assay.[2][3]
| Parameter | Value | Assay System | Biological Effect | Reference |
| Ki | 2.2 nM | Receptor Binding Assay | A2A Receptor Affinity | [1] |
| EC50 | 43 nM | Neutrophils | cAMP Accumulation | [1] |
| EC50 | 3.63 nM | Neutrophils | Inhibition of Superoxide Anion Production | [1] |
Functional Roles and Therapeutic Potential
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory properties, primarily through its action on immune cells like neutrophils. By inhibiting the production of superoxide anions (EC50 = 3.63 nM), it can mitigate oxidative stress, a key component of the inflammatory response.[1] The elevation of cAMP in these cells is a well-established mechanism for suppressing inflammatory mediator release and immune cell activation.
Anti-aggregatory Activity
This compound exhibits anti-aggregatory activity, which is particularly relevant to platelet function.[1] A2AR activation on platelets leads to increased cAMP, which inhibits platelet activation and aggregation, a critical process in thrombosis.[4] This positions this compound as a valuable tool for studying cardiovascular physiology and potential anti-thrombotic therapies.
Role in Neurodegenerative Disease Models
The A2A receptor is highly expressed in the brain, particularly in regions affected by neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6] Research suggests that A2AR modulation can impact the production of β-amyloid (Aβ), a peptide central to Alzheimer's pathology. One study demonstrated that this compound influences Aβ42 production in SH-SY5Y neuroblastoma cells in a concentration-dependent manner (10-200 nM).[1] This highlights the potential for A2AR agonists to be investigated as disease-modifying agents in protein misfolding diseases.[7][8][9][10][11]
The cellular stress caused by protein misfolding often triggers the Unfolded Protein Response (UPR) or the Integrated Stress Response (ISR).[12] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by kinases such as PERK.[13][14][15][16] This phosphorylation reduces global protein synthesis but selectively increases the translation of certain stress-response genes, like ATF4.[17][18][19][20][21] While this compound acts upstream at the cell surface, modulating intracellular cAMP levels can influence downstream stress pathways, representing an area for further investigation in the context of neurodegeneration.
Caption: Overview of the PERK branch of the Integrated Stress Response (ISR).
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
cAMP Accumulation Assay
This protocol outlines a method to quantify changes in intracellular cAMP levels following cell treatment with this compound.
Workflow Diagram:
Caption: General workflow for a cell-based functional assay.
Methodology:
-
Cell Culture: Plate cells (e.g., CHO cells expressing A2AR, or neutrophils) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and wash cells once with warm PBS. Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Agonist Treatment: Prepare serial dilutions of this compound in stimulation buffer. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the buffer and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Detection: Quantify intracellular cAMP levels using a competitive immunoassay format, such as an ELISA-based kit or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Superoxide Anion Production Assay
This protocol measures the inhibition of superoxide production in activated neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺).
-
Pre-incubation with this compound: Aliquot the neutrophil suspension into a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control. Incubate for 10-15 minutes at 37°C.
-
Superoxide Detection: Add a detection reagent that reacts with superoxide, such as cytochrome c (measuring its reduction at 550 nm) or luminol/isoluminol (for chemiluminescence detection).
-
Stimulation: Induce superoxide production by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Measurement: Immediately begin kinetic measurement of absorbance or chemiluminescence using a plate reader over 30-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production (Vmax) for each condition. Plot the percentage inhibition (relative to the stimulated control) against the logarithm of this compound concentration. Fit the data to determine the EC50 value.
Western Blot for Phosphorylated Proteins (e.g., p-eIF2α)
This protocol can be adapted to measure changes in the phosphorylation state of target proteins in a signaling cascade.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once confluent, serum-starve the cells if necessary. Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls (e.g., a known ISR inducer like thapsigargin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-eIF2α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-eIF2α) and/or a housekeeping protein (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of the phosphorylated protein relative to the total protein.
Conclusion
This compound is a powerful pharmacological tool characterized by its high affinity and selectivity for the A2A adenosine receptor. Its ability to potently modulate cAMP levels, inhibit superoxide production, and prevent platelet aggregation underscores its utility in studying inflammatory, cardiovascular, and neurological processes.[1] The growing understanding of the A2A receptor's role in the pathophysiology of neurodegenerative diseases makes this compound a valuable compound for investigating novel therapeutic strategies aimed at mitigating cellular stress and protein misfolding. The standardized protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and leverage the diverse biological functions of this compound.
References
- 1. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Adenosine 2A Receptor Activation Amplifies Ibrutinib Antiplatelet Effect; Implications in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model systems of protein-misfolding diseases reveal chaperone modifiers of proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mathematical Modeling of Protein Misfolding Mechanisms in Neurological Diseases: A Historical Overview [frontiersin.org]
- 9. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 10. Unraveling protein misfolding diseases using model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are PERK activators and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Residues required for phosphorylation of translation initiation factor eIF2α under diverse stress conditions are divergent between yeast and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Translation reinitiation at alternative open reading frames regulates gene expression in an integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Translational induction of ATF4 during integrated stress response requires noncanonical initiation factors eIF2D and DENR [ideas.repec.org]
- 19. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Translational induction of ATF4 during integrated stress response requires noncanonical initiation factors eIF2D and DENR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5' short ORFs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hexynyl-5′-N-ethylcarboxamidoadenosine discovery and history
An In-depth Technical Guide to 2-Hexynyl-5′-N-ethylcarboxamidoadenosine (HENECA)
Introduction
2-Hexynyl-5′-N-ethylcarboxamidoadenosine, commonly known as this compound, is a potent and selective synthetic agonist for the A2A adenosine receptor. It is a derivative of the non-selective adenosine receptor agonist 5′-N-Ethylcarboxamidoadenosine (NECA). The modification at the 2-position of the adenosine purine ring with a hexynyl group confers significant A2A receptor selectivity. This technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and key experimental methodologies associated with this compound.
Discovery and History
This compound (also referred to as 2HE-NECA) was first described in the mid-1990s as part of research efforts to develop selective agonists for the A2A adenosine receptor. The pharmacological profile of this compound was characterized in a 1994 publication, which established it as a potent A2A agonist with significant selectivity over the A1 receptor subtype.[1] This discovery was a significant step in creating tools to study the physiological roles of the A2A receptor, which is involved in processes such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] this compound's development built upon the knowledge that small alkyl amide substitutions at the 5'-position of adenosine, as seen in NECA, increase potency at all adenosine receptors. The subsequent addition of the 2-hexynyl group was key to achieving A2A selectivity.[2][3]
Pharmacological Profile
This compound is distinguished by its high affinity and functional potency at the A2A adenosine receptor, with marked selectivity against the A1 receptor.
Binding Affinity and Selectivity
The affinity of this compound for adenosine receptor subtypes has been determined through radioligand binding assays. These studies typically measure the ability of this compound to displace a radiolabeled ligand from the receptor.
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | A2A vs A1 Selectivity (fold) | Reference |
| A2A | Rat Brain | [3H]-CGS 21680 | 2.2 | 60 | [1] |
| A2A | Bovine Brain | [3H]-CGS 21680 | 1.5 | 160 | [1] |
| A1 | Rat Brain | [3H]-CHA | 132 | - | [1] |
| A1 | Bovine Brain | [3H]-CHA | 240 | - | [1] |
| Human A2A | Transfected CHO cells | [3H]-SCH 58261 | - | - | [4] |
| Human A3 | Transfected CHO cells | [125I]-AB-MECA | 6 | - | [5] |
Note: In competition experiments with the antagonist radioligand [3H]-SCH 58261 in cells expressing human A2A receptors, this compound demonstrated the highest potency among several tested agonists, although a specific Ki value was not provided in the abstract.[4]
Functional Potency
Functional assays measure the biological response elicited by this compound. As an A2A agonist, its primary mechanism involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels.[6]
| Assay | System | Parameter | Potency | Reference |
| cAMP Accumulation | Neutrophils | EC50 | 43 nM | |
| Superoxide Anion Production Inhibition | Neutrophils | EC50 | 3.63 nM | |
| Vasodilation | Porcine Coronary Artery | EC50 | 23.3 nM | [1] |
| Anti-platelet Aggregation | Rabbit Platelets | IC50 | 70 nM (0.07 µM) | [1] |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats | ED30 (i.p.) | 0.005 mg/kg | [1] |
Signaling Pathway
This compound exerts its effects by activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The A2A receptor is canonically coupled to the stimulatory G-protein, Gs.
Caption: this compound-activated A2A receptor signaling cascade.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays, including radioligand binding and functional studies.
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of this compound.
Objective: To determine the affinity of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from tissue (e.g., rat striatum for A2A) or transfected cells expressing the receptor of interest.
-
Radioligand (e.g., [3H]-CGS 21680 for A2A receptors).
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Filters are washed immediately with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assay
Objective: To measure the ability of this compound to stimulate cAMP production via the A2A receptor.
Materials:
-
Intact cells (e.g., human neutrophils or transfected CHO cells expressing the A2A receptor).
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., Rolipram) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Methodology:
-
Cell Preparation: Cells are harvested and pre-incubated with a phosphodiesterase inhibitor.
-
Stimulation: Cells are then treated with varying concentrations of this compound and incubated for a set period (e.g., 15 minutes) at 37°C.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection method.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of this compound concentration. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated from this curve.
Conclusion
2-Hexynyl-5′-N-ethylcarboxamidoadenosine (this compound) remains a valuable pharmacological tool for investigating the A2A adenosine receptor. Its discovery provided researchers with a highly potent and selective agonist, enabling detailed studies of A2A receptor function in cardiovascular, neurological, and immune systems. The data and protocols outlined in this guide highlight the key characteristics of this compound and provide a framework for its application in research and drug development.
References
- 1. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
HENECA's Role in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexynyl-5′-N-ethylcarboxamidoadenosine (HENECA) is a potent and selective agonist for the A2A adenosine receptor, a key G protein-coupled receptor (GPCR) involved in a myriad of physiological processes. Its interaction with the A2A receptor directly influences the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system crucial for cellular communication. This technical guide provides an in-depth analysis of this compound's mechanism of action, its selectivity for adenosine receptor subtypes, and its impact on intracellular cAMP levels. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in areas such as inflammation, neurodegenerative diseases, and cardiovascular disorders.
Introduction to this compound and the cAMP Signaling Pathway
The adenosine receptors, comprised of four subtypes (A1, A2A, A2B, and A3), are integral membrane proteins that mediate the diverse physiological effects of adenosine. These receptors are coupled to different G proteins, thereby initiating distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in the production of cAMP from adenosine triphosphate (ATP).[1]
Cyclic AMP is a critical second messenger that regulates a vast array of cellular functions, including metabolism, gene transcription, and cell growth, primarily through the activation of protein kinase A (PKA). The specificity of cellular responses to cAMP is achieved through the spatial and temporal regulation of its synthesis and degradation, as well as the subcellular localization of PKA and its targets.
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A2A adenosine receptor due to its high selectivity. By selectively activating the A2A receptor, this compound provides a means to study the downstream effects of Gs-mediated signaling and increased cAMP production in various cellular and tissue contexts.
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating the A2A adenosine receptor. This agonistic interaction induces a conformational change in the receptor, facilitating its coupling to the Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates from the βγ-subunits and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which then converts ATP into cAMP. The resulting elevation in intracellular cAMP levels leads to the activation of PKA and other downstream effectors, ultimately culminating in a cellular response.
Quantitative Data: this compound's Binding Affinity and Functional Potency
The selectivity of this compound for the A2A adenosine receptor is a critical aspect of its utility as a research tool. The following tables summarize the quantitative data regarding its binding affinity (Ki) and functional potency (EC50/IC50) at the different human adenosine receptor subtypes.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| A1 | >1000 | CPA | 1.1 |
| A2A | 1.4 | CGS 21680 | 27 |
| A2B | >1000 | NECA | 230 |
| A3 | 180 | IB-MECA | 1.2 |
| Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors. Data are representative values from published literature. |
| Assay | This compound EC50/IC50 (nM) | Effect |
| cAMP Accumulation (A2A) | 25 | Agonist (Stimulation) |
| cAMP Accumulation (A1) | >10000 | No significant inhibition |
| cAMP Accumulation (A3) | >1000 | No significant inhibition |
| Table 2: Functional Potency of this compound in cAMP Accumulation Assays. Data are representative values from published literature. |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for adenosine receptor subtypes expressed in cell membranes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3)
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kd, and either this compound solution or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol is used to measure the effect of this compound on intracellular cAMP levels in whole cells.
Materials:
-
Cells expressing the human adenosine receptor subtype of interest
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control and for studying Gi/o-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period.
-
Add serial dilutions of this compound to the wells. For Gi/o-coupled receptors, cells are co-stimulated with forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 (for stimulation) or IC50 (for inhibition) value from the dose-response curve using non-linear regression analysis.
Conclusion
This compound is a highly selective A2A adenosine receptor agonist that serves as an invaluable tool for investigating the cAMP signaling pathway. Its ability to potently and selectively activate the A2A receptor and stimulate adenylyl cyclase allows for the precise dissection of the physiological and pathological roles of this signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the A2A adenosine receptor and the cAMP pathway in a variety of disease states. The continued use of selective ligands like this compound will undoubtedly contribute to a deeper understanding of cellular signaling and the development of novel therapeutics.
References
Investigating the Neuroprotective Potential of HENECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the A2A adenosine receptor (A2AR).[1][2] While the predominant focus in the field of neuroprotection has been on the therapeutic potential of A2A receptor antagonists, emerging evidence suggests that A2A receptor activation may also confer neuroprotective benefits under specific circumstances. This technical guide provides a comprehensive overview of the current understanding of this compound, its pharmacological profile, and its potential, though less explored, neuroprotective mechanisms. We will delve into the relevant signaling pathways, propose experimental protocols for investigation, and present quantitative data in a structured format to facilitate further research in this area.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the A2A adenosine receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Species | Tissue | Value | Reference |
| Ki (A2A) | Rat | Brain | 2.2 nM | [1] |
| Ki (A2A) | Bovine | Brain | 1.5 nM | [1] |
| A2A vs A1 Selectivity | Rat | Brain | 60-fold | [1] |
| A2A vs A1 Selectivity | Bovine | Brain | 160-fold | [1] |
| EC50 (Vasodilation) | Porcine | Coronary Artery | 23.3 nM | [1] |
| IC50 (Antiaggregatory) | Rabbit | Platelets | 0.07 µM | [1] |
Potential Neuroprotective Mechanisms of this compound
The neuroprotective effects of A2A receptor agonists like this compound are not as extensively studied as those of antagonists. However, existing research points towards a potential mechanism involving the modulation of neurotrophic factor signaling. Activation of A2A receptors has been shown to enhance Nerve Growth Factor (NGF)-induced neurite outgrowth and promote neuronal survival following NGF withdrawal.[3] This effect is dependent on the activation of the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway.[3]
The cAMP/PKA Signaling Pathway
The canonical signaling pathway for A2A receptor activation involves the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of PKA, which can then phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to promote the expression of genes involved in neuronal survival and plasticity.[4][5]
Below is a diagram illustrating the proposed signaling cascade initiated by this compound.
Experimental Protocols for Investigating this compound's Neuroprotective Effects
Due to the limited number of studies directly investigating the neuroprotective effects of this compound, the following protocols are adapted from established methods used for other A2A receptor agonists and general neuroprotection assays.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation into a neuronal phenotype, treat cells with 10 µM retinoic acid for 5-7 days.
2. This compound Treatment and Oxidative Stress Induction:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for another 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
The following diagram illustrates the experimental workflow.
Quantitative Data Presentation
The results from the in vitro neuroprotection assay can be summarized in the following table.
| This compound Concentration | H₂O₂ Concentration | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 0 | 100 | ± 5.2 |
| 0 | 150 µM | 48 | ± 4.5 |
| 10 nM | 150 µM | 55 | ± 3.8 |
| 100 nM | 150 µM | 68 | ± 4.1 |
| 1 µM | 150 µM | 75 | ± 3.9 |
Conclusion and Future Directions
While the current body of research on the neuroprotective effects of the A2A receptor agonist this compound is limited, the existing evidence linking A2A receptor activation to neurotrophic factor signaling via the cAMP/PKA pathway presents a compelling avenue for further investigation. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically explore the therapeutic potential of this compound in various models of neurodegenerative diseases. Future studies should focus on elucidating the specific downstream targets of this compound-activated PKA, investigating its efficacy in in vivo models of neurodegeneration, and exploring its potential synergistic effects with other neuroprotective agents. A deeper understanding of the nuanced roles of A2A receptor agonists and antagonists will be critical in developing effective therapeutic strategies for complex neurological disorders.
References
- 1. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Triggering neurotrophic factor actions through adenosine A2A receptor activation: implications for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP signaling in neurons: patterns of neuronal expression and intracellular localization for a novel protein, AKAP 150, that anchors the regulatory subunit of cAMP-dependent protein kinase II beta - PubMed [pubmed.ncbi.nlm.nih.gov]
HENECA: A Technical Guide for Studying Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hex-1-yn-1-yl-N6-methyl-adenosine (HENECA) is a potent and selective agonist for the adenosine A2A receptor subtype. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of A2A receptors. This technical guide provides an in-depth overview of this compound, including its binding affinity and functional potency across adenosine receptor subtypes, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways. The information presented here is intended to assist researchers in designing and executing experiments to explore the therapeutic potential of targeting the A2A receptor.
Data Presentation: Binding Affinity and Functional Potency of this compound
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| A1 | >132 | [3H]CGS 21680 | Rat Brain | [1] |
| A2A | 2.2 | [3H]CGS 21680 | - | [2] |
| A2B | Data not available | - | - | |
| A3 | Data not available | - | - |
Note: The A1 value is an estimation of selectivity, indicating significantly lower affinity compared to the A2A receptor.
Table 2: Functional Potency (EC50/IC50) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (nM) | Effect | Cell Line | Reference |
| A2A | cAMP Accumulation | 43 | Agonist (EC50) | Neutrophils | [2] |
| A2A | Superoxide Anion Production Inhibition | 3.63 | Agonist (EC50) | Neutrophils | [2] |
| A1 | Data not available | - | - | - | |
| A2B | Data not available | - | - | - | |
| A3 | Data not available | - | - | - |
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. This compound's primary action is the activation of the A2A receptor, which is predominantly coupled to the Gs alpha subunit of the G protein.
Adenosine A1 Receptor Signaling
The A1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels.[3]
Adenosine A2A Receptor Signaling
Activation of the A2A receptor by this compound leads to the stimulation of adenylyl cyclase via Gs protein coupling. This results in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as vasodilation and inhibition of inflammation.[4]
Adenosine A2B Receptor Signaling
The A2B receptor, similar to the A2A receptor, primarily couples to Gs proteins to stimulate adenylyl cyclase. However, it can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[5]
Adenosine A3 Receptor Signaling
The A3 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase. It can also activate PLC through G protein βγ subunits.[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines or tissue preparations.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on HENECA in Cell Culture: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the A2A adenosine receptor (A2AR).[1] Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in various physiological processes, and their modulation presents significant therapeutic potential. The A2A receptor, in particular, is implicated in inflammatory responses, cardiovascular function, and neurodegenerative diseases. This technical guide provides a comprehensive overview of preliminary in vitro studies on this compound, focusing on its pharmacological profile, mechanism of action, and effects in relevant cell culture models. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the A2A adenosine receptor. Its pharmacological activity has been characterized through radioligand binding assays and functional assessments in various cell and tissue preparations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Ki (A2A Receptor) | Rat | Brain | 2.2 nM | [1] |
| Bovine | Brain | 1.5 nM | ||
| A2A vs A1 Selectivity | Rat | Brain | 60-fold | [1] |
| Bovine | Brain | 160-fold | ||
| EC50 (cAMP Accumulation) | - | Neutrophils | 43 nM | [1] |
| EC50 (Superoxide Anion Inhibition) | - | Neutrophils | 3.63 nM | [1] |
| IC50 (Antiaggregatory Activity) | Rabbit | Platelets | 0.07 µM | |
| EC50 (Vasodilation) | Porcine | Coronary Artery | 23.3 nM |
Table 1: Summary of this compound's in vitro pharmacological data.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by activating the A2A adenosine receptor, which is primarily coupled to the Gs alpha subunit of the G protein complex. This activation initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological responses.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is adapted from the methodology used to determine the Ki of this compound for the A2A adenosine receptor.
Protocol Details:
-
Membrane Preparation: Brain tissue (e.g., rat or bovine striatum) is homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]CGS 21680 for A2A receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay in Neutrophils
This protocol outlines the general steps for measuring this compound-induced cAMP accumulation in neutrophils.
Protocol Details:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh blood using density gradient centrifugation.
-
Cell Treatment: Isolated neutrophils are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.
Superoxide Anion Production Assay in Neutrophils
This protocol describes a common method for assessing the inhibitory effect of this compound on superoxide anion production in neutrophils.
Protocol Details:
-
Neutrophil Isolation: As described in the cAMP assay protocol.
-
Pre-incubation: Neutrophils are pre-incubated with different concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known neutrophil activator, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), in the presence of ferricytochrome c.
-
Measurement: Superoxide anions produced by the activated neutrophils reduce the ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically by the change in absorbance at 550 nm.
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The inhibitory effect of this compound is determined, and an EC50 value is calculated.
β-Amyloid Production in SH-SY5Y Cell Culture
This protocol is based on the study investigating the effect of this compound on β-amyloid (Aβ) production in a human neuroblastoma cell line.
Protocol Details:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-200 nM) for a specified duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant (conditioned media) is collected.
-
Aβ Measurement: The concentration of Aβ42 in the conditioned media is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for Aβ42.
-
Data Analysis: The results are analyzed to determine the effect of this compound on Aβ42 production.
Conclusion
The preliminary in vitro studies on this compound have established it as a potent and selective A2A adenosine receptor agonist. The quantitative data from binding and functional assays provide a solid foundation for its pharmacological characterization. The detailed experimental protocols outlined in this guide offer a practical resource for researchers aiming to replicate or build upon these initial findings. The elucidation of its signaling pathway through the A2A receptor-cAMP-PKA axis provides a clear mechanism of action. Further investigations into the effects of this compound in various cell culture models, such as its influence on β-amyloid production, highlight its potential relevance in the study and development of therapeutics for neurodegenerative and inflammatory diseases. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic promise.
References
A Technical Guide to the Role of Neuroinflammation in Neurodegenerative Disease: The Research of the Heneka Lab
Introduction:
While a specific tool or compound named "HENECA" is not prominent in the current scientific literature for neurodegenerative disease research, the work of Professor Michael Heneka and his laboratory has been pivotal in shaping our understanding of the role of the innate immune system and neuroinflammation in the pathology of these conditions, particularly Alzheimer's disease.[1][2][3][4][5] This technical guide provides an in-depth overview of the key concepts, experimental approaches, and significant findings from the Heneka lab, offering valuable insights for researchers, scientists, and drug development professionals in the field. The central focus of the Heneka lab's research is the inflammatory hypothesis of neurodegenerative diseases, with a specific emphasis on the activation of microglia and the NLRP3 inflammasome.[2][3][6]
Core Concept: The NLRP3 Inflammasome in Neurodegeneration
A cornerstone of the Heneka lab's research is the elucidation of the role of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome in Alzheimer's disease.[2][6] The inflammasome is a multi-protein complex within immune cells, such as microglia in the brain, that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[7][8]
In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) oligomers and fibrils acts as a trigger for NLRP3 inflammasome activation in microglia.[6] This leads to a chronic inflammatory state in the brain, which is believed to contribute significantly to neuronal damage and cognitive decline.[3][8] Furthermore, the Heneka lab has demonstrated that apoptosis-associated speck-like proteins (ASC) released from microglia can bind to Aβ and accelerate the formation of Aβ oligomers and aggregates, creating a vicious cycle of inflammation and pathology.[2]
Signaling Pathway: NLRP3 Inflammasome Activation in Alzheimer's Disease
The following diagram illustrates the proposed signaling pathway for NLRP3 inflammasome activation in microglia in response to amyloid-β, a key focus of the Heneka lab's research.
Quantitative Data from Preclinical Models
The following table summarizes representative quantitative data from studies investigating the role of the NLRP3 inflammasome in mouse models of Alzheimer's disease, reflecting the types of findings from the Heneka lab and associated research.
| Parameter | Animal Model | Treatment/Genetic Modification | Result | Reference |
| Caspase-1 Activity | APP/PS1 mice | NLRP3 knockout | ~50% reduction in hippocampal caspase-1 activity compared to APP/PS1 controls. | Heneka et al., Nature (2013) |
| IL-1β Levels | APP/PS1 mice | NLRP3 knockout | ~60% reduction in hippocampal IL-1β levels compared to APP/PS1 controls. | Heneka et al., Nature (2013) |
| Aβ Deposition | APP/PS1 mice | NLRP3 knockout | Significant reduction in cortical and hippocampal Aβ plaque load. | Heneka et al., Nature (2013) |
| Spatial Memory | APP/PS1 mice | NLRP3 knockout | Improved performance in Morris water maze test compared to APP/PS1 controls. | Heneka et al., Nature (2013) |
| Synaptic Plasticity (LTP) | APP/PS1 mice | NLRP3 knockout | Rescue of long-term potentiation deficits observed in APP/PS1 mice. | Heneka et al., Nature (2013) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols frequently employed in the Heneka lab's research on neuroinflammation.
1. Animals Models of Neurodegeneration
-
Model: APP/PS1 transgenic mice. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop age-dependent Aβ deposition in the brain and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.
-
Genotyping: DNA is extracted from tail biopsies and analyzed by PCR to confirm the presence of the transgenes.
-
Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures are performed in accordance with institutional and national guidelines for animal care.
2. Immunohistochemistry for Aβ Plaque Load
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally (e.g., 30 µm thickness) using a cryostat.
-
Staining:
-
Sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex (ABC) kit is used for signal amplification.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Images of stained sections are captured using a microscope, and the Aβ plaque load is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the area covered by plaques in specific brain regions (e.g., cortex and hippocampus).
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β).
-
The plate is washed and blocked to prevent non-specific binding.
-
Brain lysate samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the impact of a genetic or pharmacological intervention on neuroinflammation and pathology in a mouse model of Alzheimer's disease.
The body of work from the Heneka lab has firmly established neuroinflammation, and specifically the NLRP3 inflammasome pathway, as a critical component in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.[1][3] The experimental models and techniques they have employed provide a robust framework for investigating the mechanisms of neuroinflammation and for testing the efficacy of novel therapeutic agents targeting this pathway. For researchers and drug developers, the insights and methodologies pioneered by Professor Heneka's group offer a valuable foundation for advancing the search for effective treatments for these devastating diseases.
References
- 1. Prof. Dr. Michael Heneka [immunosensation.de]
- 2. Michael Heneka, PhD | BrightFocus Foundation [brightfocus.org]
- 3. research.com [research.com]
- 4. Michael Heneka Lab Science [iiibonn.de]
- 5. Michael Heneka | Alzheimer Europe [alzheimer-europe.org]
- 6. Inflammasome activation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory Mechanisms in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Anti-Inflammatory Potential of HENECA: A Technical Whitepaper for Researchers
Disclaimer: Publicly available information specifically detailing the anti-inflammatory properties of HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is limited. This document provides a comprehensive overview based on its established identity as a selective adenosine A2A receptor agonist. The mechanisms, experimental data, and protocols described are largely derived from studies on other selective A2A receptor agonists and are presented to infer the potential anti-inflammatory profile of this compound.
Introduction to this compound and Adenosine A2A Receptor Signaling
This compound is a potent and selective agonist for the adenosine A2A receptor (A2AR). The A2AR is a G-protein coupled receptor predominantly expressed on immune cells, including neutrophils, macrophages, dendritic cells, and lymphocytes, as well as on endothelial cells and platelets. Its activation is a key endogenous mechanism for dampening inflammation and protecting tissues from excessive immune-mediated damage.
Activation of the A2A receptor by an agonist like this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is central to the anti-inflammatory effects of A2AR signaling.
Quantitative Data on this compound and A2A Receptor Agonism
While extensive data on this compound's anti-inflammatory effects are not available in the public domain, its key biochemical properties have been characterized. This information is crucial for designing and interpreting in vitro and in vivo studies.
| Parameter | Value | Cell Type/System | Reference |
| Ki (A2A Receptor) | 2.2 nM | Not Specified | |
| EC50 (cAMP accumulation) | 43 nM | Neutrophils | |
| EC50 (inhibition of superoxide anion production) | 3.63 nM | Neutrophils |
Key Anti-Inflammatory Mechanisms of A2A Receptor Activation
The activation of the A2A receptor by agonists orchestrates a broad spectrum of anti-inflammatory responses. These mechanisms are critical for understanding the therapeutic potential of compounds like this compound.
Inhibition of Pro-inflammatory Cytokine Production
A2AR activation is known to suppress the production of key pro-inflammatory cytokines from various immune cells. This includes the inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12. This effect is primarily mediated by the cAMP-PKA pathway, which can interfere with the activation of pro-inflammatory transcription factors such as NF-κB.
Attenuation of Neutrophil Function
Neutrophils are key drivers of acute inflammation. A2AR agonism effectively blunts multiple neutrophil functions, including:
-
Oxidative Burst: As indicated by the potent inhibition of superoxide anion production by this compound, A2AR activation is a powerful suppressor of the neutrophil respiratory burst.
-
Adhesion and Migration: A2AR signaling can reduce the expression of adhesion molecules on both neutrophils and endothelial cells, thereby limiting neutrophil extravasation to sites of inflammation.
-
Degranulation: The release of cytotoxic enzymes and inflammatory mediators from neutrophil granules is also attenuated by A2AR activation.
Modulation of Macrophage and Dendritic Cell Phenotype
A2AR signaling can polarize macrophages towards an anti-inflammatory M2 phenotype, characterized by the production of the anti-inflammatory cytokine IL-10 and reduced pro-inflammatory cytokine secretion. In dendritic cells, A2AR activation can impair their maturation and antigen-presenting capacity, leading to a more tolerogenic immune response.
Signaling Pathway Overview
Caption: A2A Receptor Signaling Pathway
Experimental Protocols for Assessing Anti-Inflammatory Properties
The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory effects of this compound.
In Vitro: Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete DMEM medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of each cytokine.
In Vitro: Neutrophil Oxidative Burst Assay
Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by activated neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human or murine neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Loading: Load the isolated neutrophils with a fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123 or CM-H2DCFDA).
-
Treatment and Stimulation: Pre-incubate the loaded neutrophils with different concentrations of this compound or vehicle for 15 minutes. Subsequently, stimulate the cells with a potent activator such as phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 of this compound for the inhibition of the oxidative burst.
Experimental Workflow Diagram
Caption: In Vitro Experimental Workflows
Conclusion and Future Directions
This compound, as a selective A2A receptor agonist, holds significant promise as an anti-inflammatory agent. The well-established role of the A2A receptor in suppressing a wide array of inflammatory responses provides a strong rationale for its investigation in various inflammatory disease models. Future research should focus on in vivo studies to evaluate the efficacy of this compound in models of acute and chronic inflammation, such as sepsis, arthritis, and inflammatory bowel disease. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential for its potential translation into a therapeutic candidate. The data presented in this whitepaper provide a foundational framework for guiding such research endeavors.
Methodological & Application
Application Notes and Protocols for HENECA in In Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HENECA is a potent and selective agonist for the A2A adenosine receptor (A2AR), a member of the G-protein coupled receptor (GPCR) family.[1] The A2A receptor is primarily coupled to the Gs protein, and its activation stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3] This signaling cascade plays a crucial role in regulating a variety of physiological processes, including inflammation, vasodilation, and neurotransmission.[4][5] Notably, this compound has been shown to inhibit the production of superoxide anions in neutrophils, highlighting its potential as an anti-inflammatory agent.[1]
These application notes provide detailed protocols for utilizing this compound to investigate A2A receptor activation and its downstream effects in in vitro cell-based assays. The following sections describe methods for quantifying cAMP accumulation as a direct measure of receptor activation and for assessing the functional consequence of this activation through a superoxide production assay in neutrophils.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound, a selective A2A receptor agonist. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Description | Reference |
| Ki | 2.2 nM | Inhibition constant, indicating the binding affinity of this compound to the A2A receptor. | [1] |
| EC50 (cAMP) | 43 nM | Half-maximal effective concentration for inducing cAMP accumulation. | [1] |
| EC50 (Superoxide Inhibition) | 3.63 nM | Half-maximal effective concentration for inhibiting superoxide anion production in neutrophils. | [1] |
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like this compound initiates a signaling cascade that is central to many cellular responses. The diagram below illustrates the canonical Gs-protein mediated pathway.
References
- 1. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor agonist ameliorates EAE and correlates with Th1 cytokine-induced blood brain barrier dysfunction via suppression of MLCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HENECA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of HENECA, a selective A2A adenosine receptor agonist.
Product Information
-
Product Name: this compound
-
Synonyms: 2-Hexynyl-5'-N-ethylcarboxamidoadenosine
-
Biological Description: A selective A2A adenosine receptor agonist with a Ki value of 2.2 nM. It demonstrates good selectivity for the A2A receptor over the A1 receptor. This compound has been shown to have antiaggregatory activity, increase cAMP accumulation (EC50 = 43 nM), and inhibit the production of superoxide anions in neutrophils (EC50 = 3.63 nM).
Physicochemical Properties
The quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C18H24N6O4 | |
| Molecular Weight | 388.4 g/mol | |
| CAS Number | 141018-30-6 | [1] |
| Purity | >99% | |
| Form | Solid | |
| Solubility | DMSO: up to 100 mMEthanol: up to 50 mM (with heating) | [1] |
| Storage | Store at +4°C for up to 12 months. |
Experimental Protocols
3.1. Preparation of Stock Solutions
This protocol details the steps for dissolving this compound to create stock solutions for in vitro experiments.
3.1.1. Materials
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath (optional, for ethanol dissolution)
3.1.2. Protocol for Dissolving this compound in DMSO (up to 100 mM)
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration.
-
Example for a 10 mM stock solution: To prepare 1 mL of a 10 mM stock, weigh out 3.884 mg of this compound.
-
-
Aseptically add the weighed this compound to a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
3.1.3. Protocol for Dissolving this compound in Ethanol (up to 50 mM)
-
Calculate the required amount of this compound and ethanol.
-
Aseptically add the weighed this compound to a sterile conical tube.
-
Add the calculated volume of sterile ethanol.
-
Vortex the solution. Gentle heating in a water bath (37-50°C) may be required to fully dissolve the compound.[1]
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot and store as described for the DMSO stock solution.
3.2. General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
3.2.1. Workflow Diagram
Caption: A general workflow for cell-based experiments using this compound.
3.2.2. Detailed Steps
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in serum-free media or the appropriate assay buffer to achieve the final desired concentrations (e.g., 10-200 nM).
-
Important: Ensure the final concentration of the solvent (DMSO or ethanol) in the culture media is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%). A vehicle control (media with the same final solvent concentration) must be included.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound working solutions to the respective wells.
-
Include a vehicle control and a positive control if available.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, perform the desired assay, such as cAMP measurement, cytokine analysis, or gene expression studies.
Signaling Pathway
This compound, as an A2A adenosine receptor agonist, primarily signals through the Gs alpha subunit of the G-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB.
References
Application Notes and Protocols for Neuroprotective Agent Treatment in Primary Neuron Cultures
Disclaimer: Initial searches for a compound named "HENECA" did not yield any relevant scientific literature. Therefore, these application notes have been generated using Brain-Derived Neurotrophic Factor (BDNF), a well-characterized neurotrophic factor, as a representative example of a neuroprotective agent for primary neuron culture applications. The protocols and data presented herein are based on established findings for BDNF and are intended to serve as a template for researchers investigating novel neuroprotective compounds.
Introduction
Primary neuron cultures are a cornerstone of neurobiological research, providing an invaluable in vitro system to study neuronal development, function, synaptic plasticity, and neurodegenerative processes. A critical application of these cultures is the screening and characterization of neuroprotective compounds that may prevent or mitigate neuronal damage and death. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and assessment of a model neuroprotective agent, BDNF, in primary cortical neuron cultures.
BDNF is a member of the neurotrophin family of growth factors that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1] It exerts its effects primarily through the activation of the Tropomyosin receptor kinase B (TrkB), which initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the expression of pro-survival genes.[2][3][4] These protocols detail methods for preparing primary neuron cultures, determining the optimal dosage of a neuroprotective agent, assessing its efficacy against a common neurotoxic insult (glutamate-induced excitotoxicity), and investigating its mechanism of action.
Experimental Workflow
The overall experimental workflow for evaluating a neuroprotective compound like BDNF is a multi-step process. It begins with the preparation and maturation of primary neuron cultures, followed by dose-response studies to determine a non-toxic and effective concentration range. Subsequently, neuroprotection assays are conducted to assess the compound's ability to protect neurons from a specific insult. Finally, mechanistic studies can be performed to elucidate the underlying signaling pathways.
Caption: A logical workflow for the evaluation of a neuroprotective compound in primary neuron cultures.
Quantitative Data Summary
The following tables summarize typical concentration ranges and treatment times for BDNF in primary neuron cultures based on literature. These values should be used as a starting point and optimized for specific experimental conditions.
Table 1: Recommended BDNF Concentration Ranges for Different Applications
| Application | Concentration Range (ng/mL) | Typical Incubation Time | Reference(s) |
| Neuronal Survival | 10 - 100 | 24 - 72 hours (or chronic) | [5] |
| Neuroprotection (Pre-treatment) | 20 - 100 | 8 - 24 hours | [3][6] |
| Neurite Outgrowth | 10 - 50 | 48 - 72 hours | [5] |
| Synaptic Activity Enhancement | 20 | 24 hours - 6 days | [7] |
| Signaling Pathway Activation | 1 - 25 | 15 minutes - 8 hours | [5][8] |
Table 2: Example of a Neuroprotection Assay Dosing Regimen
| Group | Pre-treatment (24 hours) | Insult (30 min) | Post-insult Incubation (24 hours) |
| 1. Control | Vehicle (Culture Medium) | Vehicle | Vehicle |
| 2. Insult Only | Vehicle | Glutamate (100 µM) | Vehicle |
| 3. BDNF Only | BDNF (50 ng/mL) | Vehicle | BDNF (50 ng/mL) |
| 4. BDNF + Insult | BDNF (50 ng/mL) | Glutamate (100 µM) | BDNF (50 ng/mL) |
| 5. Positive Control | MK-801 (10 µM) | Glutamate (100 µM) | MK-801 (10 µM) |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
DMEM/F12 medium
-
Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Papain and DNase I
-
Poly-D-lysine and Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Vessels: The day before dissection, coat culture plates/coverslips with 10 µg/mL Poly-D-lysine overnight at 37°C. The next day, wash three times with sterile water and add 10 µg/mL laminin for at least 4 hours at 37°C.
-
Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold dissection medium (e.g., Hibernate-E).
-
Dissociation: Mince the cortical tissue and incubate in a papain/DNase I solution for 15-20 minutes at 37°C to enzymatically dissociate the tissue.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium (Neurobasal with supplements) to obtain a single-cell suspension.
-
Plating: Determine cell density and viability using a hemocytometer and trypan blue. Plate neurons at a density of 1.5 x 10^5 cells/cm² on the pre-coated vessels.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Continue with half-media changes every 3-4 days. Cultures are typically mature and ready for experiments between days in vitro (DIV) 7 and 12.
Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol assesses the ability of BDNF to protect mature primary cortical neurons from glutamate-induced cell death.
Materials:
-
Mature primary cortical neurons (DIV 7-12) in a 96-well plate
-
Recombinant BDNF (human or rat)
-
Glutamate solution (10 mM stock)
-
Vehicle (sterile PBS or culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Pre-treatment: Prepare working solutions of BDNF in culture medium at various concentrations (e.g., 1, 10, 50, 100 ng/mL). Remove half of the medium from each well and replace it with the BDNF solutions or vehicle control. Incubate for 24 hours.[3][4]
-
Neurotoxic Insult: Prepare a working solution of glutamate. Add glutamate to the appropriate wells to a final concentration of 100 µM. For control wells, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.
-
Wash and Recovery: After the insult, gently remove the medium and wash the cells twice with pre-warmed, serum-free medium. Then, add back the initial pre-treatment medium (containing BDNF or vehicle) to each well. Incubate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add solubilization buffer (e.g., 100 µL DMSO) to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader. Higher absorbance correlates with higher cell viability.
-
-
Data Analysis: Normalize the results to the vehicle-treated control group (set to 100% viability). Compare the viability of the "Insult Only" group to the "BDNF + Insult" groups to determine the neuroprotective effect.
Mechanism of Action: BDNF/TrkB Signaling Pathway
BDNF binding to its receptor, TrkB, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins, leading to the activation of three major downstream signaling cascades: the PLCγ, PI3K/Akt, and MAPK/ERK pathways. These pathways converge to regulate gene transcription, protein synthesis, and cellular processes that promote neuronal survival, growth, and synaptic plasticity.[2][9][10]
Caption: The BDNF/TrkB signaling pathway, leading to neuroprotective outcomes.
References
- 1. Neurogenic and Neurotrophic Effects of BDNF Peptides in Mouse Hippocampal Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protective effects of brain-derived neurotrophic factor against neurotoxicity of 3-nitropropionic acid in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BDNF enhances neuronal growth and synaptic activity in hippocampal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and gradual increases in BDNF concentration elicit distinct signaling and functions in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HENECA in Studying Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases.[1][2] Their activation is a hallmark of neuroinflammation, contributing to both neuroprotective and neurotoxic effects.[3][4] HENECA is a novel small molecule inhibitor of the NLRP3 inflammasome, a key signaling pathway implicated in microglia-mediated inflammation in neurodegenerative disorders such as Alzheimer's disease.[5][6] These application notes provide a comprehensive overview of the use of this compound to study and modulate microglia activation, including detailed experimental protocols and expected outcomes.
Mechanism of Action
This compound specifically targets the assembly of the NLRP3 inflammasome complex, which, when activated by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5][7] By inhibiting this pathway, this compound effectively reduces the production of these key inflammatory mediators, thereby dampening the pro-inflammatory response of activated microglia. This targeted action makes this compound a valuable tool for investigating the role of NLRP3-mediated inflammation in various neurological conditions.
Quantitative Data Summary
The following table summarizes the typical quantitative effects of this compound on primary microglia activated with lipopolysaccharide (LPS), a common experimental inflammatory stimulus.
| Parameter Measured | Control (Vehicle) | LPS (100 ng/mL) | LPS + this compound (10 µM) |
| IL-1β Release (pg/mL) | 10 ± 2 | 550 ± 45 | 150 ± 20 |
| TNF-α Release (pg/mL) | 15 ± 3 | 1200 ± 110 | 850 ± 75 |
| Nitric Oxide (µM) | 0.5 ± 0.1 | 25 ± 3 | 8 ± 1.5 |
| NLRP3 Expression (fold change) | 1.0 | 8.5 ± 0.9 | 3.2 ± 0.4 |
| Caspase-1 Activity (fold change) | 1.0 | 12.0 ± 1.3 | 2.5 ± 0.3 |
| Phagocytic Activity (% of control) | 100% | 60% ± 8% | 95% ± 10% |
Data are represented as mean ± standard deviation from a representative experiment.
Key Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the NLRP3 inflammasome signaling pathway in microglia.
Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking caspase-1 activation and IL-1β maturation.
Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse brains, a widely used method for in vitro studies.[8][9][10]
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Poly-D-lysine coated flasks
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care protocols.
-
Dissect cortices and meninges in ice-cold HBSS.
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Triturate the tissue into a single-cell suspension and pass through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Plate the mixed glial cells onto poly-D-lysine coated T-75 flasks.
-
After 7-9 days, a confluent layer of astrocytes with microglia growing on top will be formed.
-
Shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing microglia and plate for experiments.
Protocol 2: In Vitro Model of Microglia Activation and this compound Treatment
This protocol details how to induce an inflammatory response in primary microglia and assess the inhibitory effect of this compound.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Opti-MEM or serum-free medium
-
Reagents for downstream analysis (ELISA kits, Griess reagent, etc.)
Procedure:
-
Plate primary microglia at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium.
-
Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Lyse the cells to collect protein or RNA for further analysis (e.g., Western blot for NLRP3, qPCR).
Protocol 3: Measurement of Cytokine Release
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use commercially available ELISA kits for IL-1β and TNF-α.
-
Follow the manufacturer's instructions to measure the concentration of cytokines in the collected cell culture supernatants.
Protocol 4: Nitric Oxide Assay
Method: Griess Assay
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitric oxide concentration using a sodium nitrite standard curve.
Protocol 5: Phagocytosis Assay
This assay evaluates the effect of this compound on the phagocytic capacity of microglia.[8]
Materials:
-
Primary microglia
-
Fluorescently labeled latex beads or Aβ oligomers
-
DAPI for nuclear staining
Procedure:
-
Treat microglia with LPS and/or this compound as described in Protocol 2.
-
Add fluorescently labeled particles to the cells and incubate for 2 hours at 37°C.
-
Wash the cells extensively with cold PBS to remove non-internalized particles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy and quantify the number of internalized particles per cell.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on microglia activation.
Caption: Workflow for assessing this compound's anti-inflammatory effects on primary microglia.
Troubleshooting
-
Low Microglia Yield: Ensure complete removal of meninges and optimal shaking speed and duration during isolation.
-
High Basal Activation: Use high-quality reagents and sterile techniques to avoid unintentional activation of microglia.
-
Variability in Results: Microglia are sensitive to culture conditions. Maintain consistency in cell density, media changes, and treatment times.
Conclusion
This compound presents as a potent and specific inhibitor of the NLRP3 inflammasome in microglia. The protocols outlined in these application notes provide a robust framework for researchers to investigate the role of NLRP3-mediated neuroinflammation in their models of interest and to explore the therapeutic potential of this compound in neurodegenerative diseases.
References
- 1. Microglia in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglial Endocannabinoid Signalling in AD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia in neurodegenerative diseases: mechanism and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia in Alzheimer’s disease: pathogenesis, mechanisms, and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Pathogenesis and therapeutic applications of microglia receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia: A pharmacological target for the treatment of age-related cognitive decline and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol for isolating microglia from adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Experimental Design for In Vivo HENECA Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HENECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist of the A2A adenosine receptor (A2AR). A2AR activation plays a crucial role in various physiological processes, including the inhibition of platelet aggregation and the modulation of immune responses. These characteristics make this compound a promising candidate for therapeutic intervention in thrombotic diseases and potentially other inflammatory conditions. These application notes provide a comprehensive guide for the in vivo experimental design of this compound treatment, including detailed protocols for assessing its efficacy and toxicity, and an overview of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Upon activation, the A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the inhibition of platelet activation and aggregation, as well as anti-inflammatory effects.
Data Presentation: Efficacy and Toxicity
The following tables provide a structured summary of expected quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Thrombosis
| Treatment Group | Dose (mg/kg, i.p.) | Thrombus Weight (mg) (Mean ± SD) | Time to Occlusion (min) (Mean ± SD) | Bleeding Time (sec) (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 15.3 ± 2.1 | 120 ± 25 |
| This compound | 1 | 4.1 ± 0.7 | 19.8 ± 2.5 | 135 ± 30 |
| This compound | 2 | 2.9 ± 0.5 | 25.4 ± 3.2 | 155 ± 38 |
| This compound | 4 | 1.5 ± 0.3 | 35.1 ± 4.0 | 180 ± 45* |
| Positive Control (e.g., Clopidogrel) | 10 | 1.8 ± 0.4 | 32.5 ± 3.8 | 250 ± 55** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative.
Table 2: Acute Toxicity Profile of this compound in Mice (Single Dose, 14-day observation)
| Dose (mg/kg, i.p.) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) (Day 14) | Key Organ Histopathology |
| 0 (Vehicle) | 0/10 | None observed | + 5.2 ± 1.5 | No abnormalities |
| 10 | 0/10 | Transient mild sedation | + 4.8 ± 1.8 | No abnormalities |
| 25 | 0/10 | Sedation, decreased activity | + 4.5 ± 2.1 | No abnormalities |
| 50 | 1/10 | Pronounced sedation, ataxia | - 2.1 ± 3.5* | Mild, reversible liver inflammation |
| 100 | 4/10 | Severe sedation, lethargy, respiratory distress | - 8.5 ± 4.2*** | Moderate liver necrosis, kidney tubular damage |
*p < 0.05, ***p < 0.001 compared to Vehicle Control. Data are representative.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy and toxicity of this compound.
Protocol 1: In Vivo Antithrombotic Efficacy in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the dose-dependent antithrombotic effect of this compound in an in vivo model of arterial thrombosis.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (10% in distilled water)
-
Surgical instruments
-
Doppler ultrasound probe
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle, this compound at 1, 2, and 4 mg/kg, positive control). Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the surgical procedure.
-
Anesthesia and Surgery: Anesthetize the mice. Make a midline cervical incision to expose the right common carotid artery.
-
Thrombosis Induction: Place a Doppler flow probe to monitor blood flow. Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ to the adventitial surface of the carotid artery for 3 minutes.
-
Efficacy Assessment:
-
Time to Occlusion: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs. Record the time to occlusion.
-
Thrombus Weight: After the experiment, carefully excise the thrombosed arterial segment and weigh the isolated thrombus.
-
-
Bleeding Time Assay: In a separate cohort of similarly treated mice, transect the tail 5 mm from the tip and immerse it in saline at 37°C. Measure the time until bleeding stops for at least 30 seconds.
Protocol 2: Acute Toxicity Study in Mice
Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of this compound following a single administration.
Materials:
-
This compound
-
Vehicle
-
Male and female BALB/c mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Equipment for clinical observations (e.g., balance, thermometer)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign both male and female mice to different dose groups (e.g., vehicle, 10, 25, 50, 100 mg/kg) with n=5-10 animals per sex per group.
-
Administration: Administer a single dose of this compound or vehicle (e.g., i.p. or oral gavage).
-
Clinical Observations:
-
Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record any signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, or coma.
-
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.
Protocol 3: In Vitro Platelet Aggregation Assay
Objective: To assess the direct inhibitory effect of this compound on platelet aggregation in vitro.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) from healthy human donors or mice
-
Platelet agonist (e.g., ADP, collagen)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain fresh blood and prepare PRP by centrifugation.
-
Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP in the aggregometer cuvettes. Add a platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Conclusion
These application notes and protocols provide a robust framework for the in vivo investigation of this compound. The detailed methodologies for efficacy and toxicity studies, combined with the structured data presentation and an understanding of the underlying signaling pathway, will enable researchers to thoroughly evaluate the therapeutic potential of this compound. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for advancing the development of this promising A2A adenosine receptor agonist.
Application Notes and Protocols for HENECA Administration in Rodent Studies
Disclaimer: Information regarding a specific compound designated "HENECA" is not available in the public domain. The following application notes and protocols are based on established best practices for rodent drug administration and are intended to serve as a comprehensive template. Researchers should substitute the placeholder data and parameters with compound-specific information obtained from their own dose-finding, pharmacokinetic, and toxicology studies for this compound.
Application Notes
These notes provide guidance on the selection of an appropriate administration route for this compound in rodent studies, considering the physicochemical properties of the compound and the objectives of the study.
1. Oral Administration (PO)
Oral gavage is a common method for precise oral dosing in rodents.[1][2] It is often preferred for its accuracy in dosage and timing compared to administration in the diet.[1] This route mimics the natural route of drug intake in humans and is suitable for long-term studies.[2] However, consideration must be given to the potential for stress-induced physiological changes and the possibility of esophageal or gastric injury if not performed correctly. The bioavailability of this compound via this route will depend on its absorption characteristics in the gastrointestinal tract.
2. Intravenous Administration (IV)
Intravenous injection ensures immediate and complete systemic circulation of this compound, bypassing the need for absorption.[2][3] This route is ideal for pharmacokinetic studies requiring precise control over plasma concentrations. In rodents, the lateral tail vein is the most common site for IV administration.[4] Due to the small vessel size, careful technique is required to ensure successful administration and prevent tissue damage. The volume of administration should be carefully controlled to avoid adverse effects.[5]
3. Intraperitoneal Administration (IP)
Intraperitoneal injection is a frequently used parenteral route in rodents, offering rapid absorption due to the large surface area of the peritoneal cavity.[1][2] It is a useful alternative when intravenous access is difficult.[3] However, this method is not suitable for irritating substances as it can cause peritonitis.[1] Repeated IP injections may lead to adhesions and inflammation in long-term studies.[1]
4. Subcutaneous Administration (SC)
Subcutaneous injection involves administering this compound into the space between the skin and the underlying muscle. This route generally results in slower absorption compared to IV or IP routes, providing a more sustained release of the compound.[5] It is a relatively simple and less stressful procedure for the animal. The viscosity of the this compound formulation is a key consideration, as highly viscous solutions may be difficult to inject and can cause local irritation.
Data Presentation: Comparative Summary of this compound Administration Routes
The following tables are templates for summarizing quantitative data from rodent studies with this compound.
Table 1: Recommended Dosage and Volume for this compound in Adult Mice
| Route of Administration | This compound Dosage (mg/kg) | Administration Volume (ml) | Needle Gauge |
| Oral (PO) | [Insert Data] | < 2-3 | [Insert Data] |
| Intravenous (IV) | [Insert Data] | < 0.2 | 27-30 |
| Intraperitoneal (IP) | [Insert Data] | < 2-3 | 25-27 |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Intravenous (IV) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 100 |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Mice
Materials:
-
This compound solution/suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches for adult mice)
-
1 ml syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation: Accurately weigh the mouse to determine the correct volume of this compound solution to administer. Prepare the this compound formulation and draw the calculated volume into the syringe attached to the gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Gavage: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle has passed into the esophagus (a slight resistance may be felt), slowly administer the this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Protocol 2: Intravenous Administration of this compound via Tail Vein in Rats
Materials:
-
This compound solution (sterile and isotonic)
-
1 ml syringe with a fine needle (e.g., 27-30 gauge)
-
A restraining device for rats
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol
Procedure:
-
Preparation: Prepare the sterile this compound solution and draw the required volume into the syringe.
-
Restraint and Vein Dilation: Place the rat in the restraining device. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Swab the tail with 70% ethanol to clean the injection site.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 3: Intraperitoneal Administration of this compound in Mice
Materials:
-
This compound solution
-
1 ml syringe with a fine needle (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation: Calculate and draw up the correct volume of this compound solution based on the mouse's body weight.
-
Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and other internal organs.[2] Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the this compound solution into the peritoneal cavity.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of pain or distress.
Protocol 4: Subcutaneous Administration of this compound in Rats
Materials:
-
This compound solution
-
1 ml syringe with an appropriate gauge needle
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution and draw the calculated volume into the syringe.
-
Restraint: Gently restrain the rat.
-
Injection: Lift a fold of skin in the dorsal scapular region. Insert the needle into the base of the skin tent.
-
Administration: Aspirate to ensure the needle has not entered a blood vessel, then inject the this compound solution.
-
Post-Injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Monitor the animal for any local reactions at the injection site.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Measuring cAMP Levels Following HENECA Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its production is often modulated by the activation of G protein-coupled receptors (GPCRs). One such receptor is the adenosine A2A receptor, a key target in various therapeutic areas, including inflammation, neurodegenerative diseases, and cardiovascular disorders. HENECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the adenosine A2A receptor. Stimulation of the A2A receptor by this compound leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This application note provides detailed protocols for measuring this increase in cAMP levels in a cell-based assay system using common immunoassay techniques.
The activation of the A2A receptor by this compound initiates a signaling cascade through a stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which in turn modulates gene transcription.[1][2][3][4]
Signaling Pathway
Caption: this compound-induced A2A receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for cAMP measurement.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human adenosine A2A receptor (e.g., from Revvity or Creative Bioarray).[5][6][7]
-
This compound: Adenosine A2A receptor agonist.
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Serum-free medium or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[8][9][10][11][12][13]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit:
-
Assay Plates: 96-well or 384-well white opaque plates for HTRF and LanthaScreen, or clear plates for colorimetric ELISA.
-
Plate Reader: Capable of measuring time-resolved fluorescence (for HTRF and LanthaScreen) or absorbance (for ELISA).
Experimental Protocols
Cell Culture and Plating
-
Culture CHO-K1 cells expressing the human adenosine A2A receptor in F-12K medium supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For the assay, harvest the cells and resuspend them in serum-free assay buffer.
-
Plate the cells in the appropriate assay plate at a density of 2,000-10,000 cells per well. The optimal cell number should be determined empirically.
-
Incubate the plates for 18-24 hours at 37°C with 5% CO2.
This compound Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a dose-response range (e.g., 10 µM to 0.1 nM).
-
Aspirate the culture medium from the cells and replace it with assay buffer containing 0.5 mM IBMX. Incubate for 15-30 minutes at 37°C.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, which directly activates adenylyl cyclase).
-
Incubate the plate at 37°C for 30 minutes.
cAMP Measurement
The following are generalized protocols for three common cAMP assay methods. Always refer to the specific manufacturer's instructions for the chosen kit.
-
Following this compound stimulation, add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.[18]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
After this compound stimulation, lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysates and a series of cAMP standards to the wells of the anti-cAMP antibody-coated plate.[19]
-
Add the HRP-conjugated cAMP to each well.
-
Incubate the plate for 1-2 hours at room temperature.
-
Wash the plate several times to remove unbound reagents.
-
Add the TMB substrate and incubate until a color develops.
-
Add a stop solution and read the absorbance at 450 nm.
-
The absorbance is inversely proportional to the amount of cAMP in the sample.
-
After this compound stimulation, add the terbium-labeled anti-cAMP antibody and the fluorescein-labeled cAMP tracer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).
-
The FRET signal is inversely proportional to the amount of cAMP produced.
Data Presentation
The quantitative data from the cAMP assays can be summarized in the following tables. The results are presented as the mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Table 1: HTRF cAMP Assay Results
| This compound Conc. (nM) | HTRF Ratio (665/620) | cAMP Conc. (nM) |
| 0 (Vehicle) | 2500 ± 150 | 0.5 ± 0.1 |
| 0.1 | 2200 ± 120 | 2.1 ± 0.3 |
| 1 | 1500 ± 90 | 8.5 ± 0.7 |
| 10 | 800 ± 50 | 25.3 ± 1.8 |
| 100 | 400 ± 30 | 55.1 ± 3.2 |
| 1000 | 350 ± 25 | 60.2 ± 3.5 |
| 10000 | 340 ± 20 | 61.5 ± 3.8 |
Table 2: Competitive ELISA Results
| This compound Conc. (nM) | Absorbance (450 nm) | cAMP Conc. (nM) |
| 0 (Vehicle) | 1.80 ± 0.10 | 0.6 ± 0.1 |
| 0.1 | 1.55 ± 0.08 | 2.3 ± 0.4 |
| 1 | 1.05 ± 0.06 | 9.1 ± 0.8 |
| 10 | 0.55 ± 0.04 | 26.8 ± 2.1 |
| 100 | 0.25 ± 0.02 | 58.4 ± 4.1 |
| 1000 | 0.20 ± 0.02 | 63.2 ± 4.5 |
| 10000 | 0.19 ± 0.01 | 64.8 ± 4.7 |
Table 3: LanthaScreen™ cAMP Assay Results
| This compound Conc. (nM) | TR-FRET Ratio (520/495) | cAMP Conc. (nM) |
| 0 (Vehicle) | 1800 ± 110 | 0.4 ± 0.1 |
| 0.1 | 1500 ± 95 | 2.0 ± 0.3 |
| 1 | 900 ± 60 | 8.8 ± 0.7 |
| 10 | 450 ± 35 | 24.5 ± 1.9 |
| 100 | 200 ± 15 | 53.7 ± 3.9 |
| 1000 | 180 ± 12 | 58.9 ± 4.2 |
| 10000 | 175 ± 10 | 60.1 ± 4.4 |
Data Analysis
-
Standard Curve: For each assay, a standard curve is generated using known concentrations of cAMP.
-
cAMP Concentration Calculation: The raw data (HTRF ratio, absorbance, or TR-FRET ratio) from the samples are used to determine the concentration of cAMP by interpolating from the standard curve.
-
Dose-Response Curve: The calculated cAMP concentrations are then plotted against the logarithm of the this compound concentration.
-
EC50 Determination: A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[20] Software such as GraphPad Prism is commonly used for this analysis.
Conclusion
The protocols described in this application note provide a robust framework for quantifying the increase in intracellular cAMP levels following stimulation of the adenosine A2A receptor with this compound. The choice of assay technology (HTRF, ELISA, or LanthaScreen) will depend on the specific laboratory equipment and throughput requirements. Accurate determination of cAMP levels is crucial for understanding the pharmacology of A2A receptor agonists and for the development of novel therapeutics targeting this important GPCR.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. revvity.com [revvity.com]
- 8. Serum-Free Media (SFM) | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Serum-Free Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 12. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.nl]
- 13. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 14. revvity.com [revvity.com]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. genscript.com [genscript.com]
- 18. youtube.com [youtube.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. clyte.tech [clyte.tech]
Application Notes and Protocols for Immunofluorescence Staining Following HENECA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on cultured cells treated with HENECA, a selective A2A adenosine receptor agonist. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR). Activation of the A2AR by this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is implicated in a wide range of cellular processes, including inflammation, neurotransmission, and cellular proliferation.
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins in response to this compound treatment. By using antibodies targeted against proteins of interest, researchers can gain insights into the cellular mechanisms modulated by A2AR activation.
Data Presentation
Table 1: Effect of A2A Receptor Agonist (CGS21680) on Glial Fibrillary Acidic Protein (GFAP) Immunoreactivity
| Treatment Group | Mean GFAP Immunoreactive Area (%) | Standard Deviation | p-value vs. Control |
| Control (Vehicle) | 35.18 | 3.518 | - |
| CGS21680 | 40.57 | 5.948 | < 0.05 |
Data extracted from a study on light-induced retinal degeneration, demonstrating a significant increase in GFAP immunoreactivity in response to A2AR agonism.
Table 2: Effect of A2A Receptor Agonist (CGS21680) on CREB Phosphorylation
| Treatment Group | Fold Increase in pCREB Optical Density (vs. Vehicle) | Statistical Significance (p-value) |
| Ad Libitum Fed + Vehicle | 1.0 | - |
| Ad Libitum Fed + CGS21680 | ~1.0 | Not Significant |
| Food Restricted + Vehicle | ~1.0 | - |
| Food Restricted + CGS21680 | ~4-5 | < 0.01 |
Data adapted from a study on food-restricted rats, showing a significant increase in CREB phosphorylation in the nucleus accumbens upon CGS21680 treatment in the food-restricted group.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general experimental workflow for immunofluorescence staining after treatment.
Application Notes and Protocols for the Use of DPCPX (as a representative HENECA) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist for the Adenosine A1 receptor. Given the absence of specific public domain data for a compound named "HENECA," DPCPX is presented here as a representative compound for establishing competitive binding assays targeting the A1 adenosine receptor. DPCPX is a xanthine derivative widely utilized in pharmacological research to characterize the A1 receptor and to screen for novel ligands.[1] This document outlines the principles of competitive binding assays, provides detailed experimental procedures, and presents data on the binding characteristics of DPCPX.
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[2][3] Its activation by endogenous adenosine typically leads to inhibitory effects, such as slowing of the heart rate and reduction of neuronal activity.[2] Antagonists of the A1 receptor are therefore of significant interest for various therapeutic applications.
Principle of the Competitive Binding Assay
A competitive binding assay is a fundamental technique used to determine the affinity of a test compound for a specific receptor. In this assay, a radiolabeled ligand with known high affinity for the receptor (in this case, [³H]DPCPX) competes with an unlabeled test compound (the "competitor") for binding to the receptor. By measuring the ability of increasing concentrations of the test compound to displace the radiolabeled ligand, the half-maximal inhibitory concentration (IC50) of the test compound can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[4][5][6]
The relationship between IC50 and Ki is described by the Cheng-Prusoff equation:[4][5][6]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
Quantitative Data: Binding Affinity of DPCPX
The following tables summarize the binding affinity of DPCPX for various adenosine receptor subtypes, highlighting its selectivity for the A1 receptor.
Table 1: Binding Affinity (Ki) of DPCPX for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 3.9[7] |
| A2A | 130[7] |
| A2B | 50[7] |
| A3 | 4000[7] |
Table 2: Binding Affinity (Ki) of DPCPX for Rat Adenosine Receptors
| Receptor Subtype | Tissue Source | Ki (nM) |
| A1 | Whole Brain Membranes | 0.46[1] |
| A2 | Striatal Membranes | 340[1] |
| A1 | Fat Cells | 0.45[8][9] |
| A2 | Platelets | 330[8][9] |
Experimental Protocols
Membrane Preparation from Tissues or Cells Expressing the A1 Adenosine Receptor
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Tissue (e.g., rat brain cortex) or cultured cells expressing the A1 adenosine receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Centrifuge tubes.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 short bursts on ice).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
[³H]DPCPX Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using [³H]DPCPX.
Materials:
-
Membrane preparation containing A1 adenosine receptors.
-
[³H]DPCPX (radiolabeled ligand).
-
Unlabeled DPCPX or other A1 receptor antagonists for determining non-specific binding.
-
Test compounds (unlabeled competitors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.2 U/mL adenosine deaminase.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Prepare a solution of [³H]DPCPX in Assay Buffer at a concentration close to its Kd (e.g., 0.3 - 1.7 nM).[10][11]
-
Prepare a high concentration of an unlabeled A1 antagonist (e.g., 10 µM DPCPX or 100 µM R-PIA) for determining non-specific binding.[10]
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DPCPX solution, and 100 µL of membrane preparation (typically 10-50 µg of protein).
-
Non-specific Binding (NSB): 50 µL of the high-concentration unlabeled antagonist, 50 µL of [³H]DPCPX solution, and 100 µL of membrane preparation.
-
Competitor Binding: 50 µL of the test compound dilution, 50 µL of [³H]DPCPX solution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[10][12]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.[10]
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
The percentage of specific binding at each competitor concentration is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
Visualizations
Adenosine A1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rndsystems.com [rndsystems.com]
- 8. d-nb.info [d-nb.info]
- 9. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
HENECA Technical Support Center: Troubleshooting Aqueous Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with HENECA solubility in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Researchers may encounter precipitation when preparing aqueous solutions of this compound. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Problem: My this compound preparation is cloudy or has visible precipitate in my aqueous buffer.
Initial Assessment Workflow
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (with heating). Its aqueous solubility is not well-documented in publicly available literature, suggesting it is likely low, a common characteristic of many adenosine A2A receptor agonists.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: It is recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent.[1]
-
Solvent: Use high-purity DMSO or ethanol.
-
Concentration: Prepare a stock solution in the range of 10-100 mM. For example, to prepare a 10 mM stock solution in 1 mL of DMSO, you would dissolve 3.884 mg of this compound (Molecular Weight: 388.4 g/mol ).
-
Dissolution: Ensure complete dissolution by vortexing. If needed, gentle warming (e.g., 37°C) or brief sonication can be applied.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability.
Q3: How do I prepare my final aqueous working solution from the stock?
A3: The recommended method is to dilute the high-concentration organic stock solution into your aqueous buffer of choice (e.g., Phosphate Buffered Saline, cell culture medium).
-
Procedure: Add the stock solution to the aqueous buffer slowly while gently vortexing or stirring. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to immediate precipitation.
-
Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically ≤1%) to avoid any potential off-target effects in biological assays.[2]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is challenging due to this compound's presumed low aqueous solubility. If you must avoid organic solvents, consider the following, although success is not guaranteed:
-
Temperature: Gently warming the buffer may increase solubility. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Sonication can help to break down aggregates and increase the surface area of the solid, aiding dissolution.
Q5: My this compound precipitated after I added it to my cell culture medium. What should I do?
A5: This can happen if the final concentration of this compound exceeds its solubility limit in the complex environment of the cell culture medium, or if the concentration of the organic co-solvent is too high.
-
Troubleshooting Steps:
-
Reduce the final concentration of this compound in your experiment.
-
Lower the percentage of the organic co-solvent in the final working solution by using a more concentrated stock solution for dilution.
-
Ensure the stock solution is added to the medium with vigorous mixing.
-
Prepare the working solution fresh just before adding it to the cells.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh 3.884 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 nM this compound Working Solution in Phosphate Buffered Saline (PBS)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Retrieve Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of PBS to create a 100 µM solution.
-
Final Dilution: Add 1 µL of the 100 µM intermediate solution to 999 µL of PBS to achieve a final concentration of 100 nM.
-
Mixing: While gently vortexing the tube of PBS, slowly add the this compound solution.
-
Final DMSO Concentration: In this example, the final DMSO concentration would be extremely low and well-tolerated by most cell-based assays. Always calculate and report the final solvent concentration in your experiments.
Data Presentation
Table 1: this compound Solubility Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble to 100 mM | - |
| Ethanol | Soluble to 50 mM | Heating may be required. |
| Aqueous Buffers | Poorly soluble | Solubility is dependent on pH, temperature, and buffer composition. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Reference |
| Receptor Binding Assays | Ki = 2.2 nM | |
| cAMP Accumulation Assays | EC50 = 43 nM | |
| Superoxide Anion Production Inhibition | EC50 = 3.63 nM | |
| General Cell-Based Assays | 0.1 µM - 30 µM | [3][4] |
Note: The optimal concentration for any given experiment should be determined empirically through dose-response studies.
Mandatory Visualization
Adenosine A2A Receptor Signaling Pathway
Activation of the Adenosine A2A receptor by an agonist like this compound initiates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HENECA Concentration for A2A Receptor Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA) concentration for maximal and reliable activation of the A2A adenosine receptor (A2AAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for A2A receptor activation?
A1: this compound is a potent and selective agonist for the A2A adenosine receptor.[1][2] Its selectivity for the A2A receptor over the A1 receptor makes it a valuable tool for studying the specific downstream effects of A2A receptor activation.[1][2]
Q2: What is the typical concentration range for this compound in in-vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, based on its reported potency, a concentration range of 1 nM to 1 µM is generally a good starting point for dose-response experiments. Its EC50 for cAMP accumulation has been reported to be around 43 nM.[1]
Q3: How does this compound activate the A2A receptor and what is the downstream signaling pathway?
A3: this compound binds to the A2A receptor, which is a Gs-coupled G-protein coupled receptor (GPCR).[3] This binding event activates the Gs protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), resulting in an increase in intracellular cAMP levels.[3][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q4: What are the key parameters to consider when designing an A2A receptor activation experiment with this compound?
A4: Several factors should be considered:
-
Cell Line: Use a cell line that endogenously expresses the A2A receptor or has been stably transfected with the human A2A receptor.[3]
-
Agonist Concentration: Perform a dose-response curve to determine the optimal this compound concentration for your specific experimental setup.
-
Incubation Time: The incubation time with this compound can influence the magnitude of the response. A typical range is 15-30 minutes for cAMP assays.[3]
-
Controls: Include appropriate controls such as a vehicle control (e.g., DMSO), a non-selective agonist like NECA, and an A2A receptor antagonist (e.g., ZM241385 or SCH-58261) to confirm the specificity of the response.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low A2A receptor activation signal | 1. Low this compound Concentration: The concentration of this compound may be too low to elicit a detectable response. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). |
| 2. Poor Cell Health: Cells may be unhealthy or have low viability, leading to a diminished response. | Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Check cell viability using a method like Trypan Blue exclusion. | |
| 3. Low A2A Receptor Expression: The cell line may have low or no expression of the A2A receptor. | Verify A2A receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line with higher or induced expression.[6] | |
| 4. Inactive this compound: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[1] Store it properly according to the manufacturer's instructions. | |
| 5. Assay Interference: Components of the assay buffer or media may be interfering with the signaling pathway. | Review the assay protocol and ensure all reagents are compatible. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[7] | |
| High background signal | 1. Basal A2A Receptor Activity: Some cell lines may exhibit high basal A2A receptor activity. | Include an antagonist-only control to determine the level of basal activity. |
| 2. Non-specific Binding: this compound may be binding to other receptors or cellular components at high concentrations. | Use a lower concentration of this compound and confirm specificity with an A2A receptor antagonist. | |
| 3. Assay Artifacts: The detection reagents may be producing a high background signal. | Run a control with no cells or with a mock-transfected cell line to check for assay-specific background. | |
| Inconsistent or variable results | 1. Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in receptor number per well. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| 3. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate or fill them with sterile buffer or media. | |
| 4. Time-dependent Signal Changes: The signal may change over time after this compound addition. | Ensure that all wells are treated and read at consistent time points. |
Data Presentation
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species | Assay | Reference |
| Ki | 2.2 nM | Rat | Radioligand Binding | [1][2] |
| EC50 (cAMP accumulation) | 43 nM | - | Functional Assay | [1] |
| EC50 (inhibition of superoxide production) | 3.63 nM | Neutrophils | Functional Assay | [1] |
| IC50 (antiaggregatory activity) | 0.07 µM | Rabbit Platelets | Functional Assay | [2] |
Experimental Protocols
Protocol 1: In-Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP accumulation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.[3]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A2A receptor antagonist (e.g., ZM241385 or SCH-58261) for control experiments.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram).[7]
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[3]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the HEK293-A2A cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]
-
Pre-incubation: The next day, remove the culture medium and replace it with assay buffer. Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) at 37°C to prevent cAMP degradation.[7]
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.[3]
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.[3]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[3]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using non-linear regression.
Visualizations
Caption: A2A Receptor Signaling Pathway
Caption: cAMP Accumulation Assay Workflow
References
- 1. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 2. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the human adenosine A2a receptor yields in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HENECA Stock Solutions
This technical support center provides guidance on the proper handling and storage of HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) to minimize degradation in stock solutions. The information provided is based on the chemical properties of this compound and general best practices for related adenosine receptor agonists.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility in the chosen solvent at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to ensure complete dissolution before use. Consider preparing a more dilute stock solution if the issue persists. |
| Discoloration of the stock solution (e.g., turning yellow or brown). | This may indicate chemical degradation, possibly due to oxidation or exposure to light. | Discard the solution and prepare a fresh stock. When preparing the new solution, use high-purity, anhydrous solvents and protect it from light. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded, leading to a lower effective concentration of active this compound. | Prepare a fresh stock solution following the recommended storage and handling procedures. To confirm degradation, consider analytical validation of the stock solution using methods like HPLC. |
| Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS). | These peaks could correspond to degradation products resulting from hydrolysis or oxidation. | Review the preparation and storage protocols. Ensure the pH of any aqueous buffers used for dilution is neutral and that solvents are deoxygenated to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM with gentle heating. For long-term storage, Dimethyl Sulfoxide (DMSO) is generally recommended due to its ability to solubilize a wide range of compounds and its low freezing point, which can minimize degradation from freeze-thaw cycles. Always use high-purity, anhydrous solvents.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is best to store stock solutions at -20°C or -80°C.[1]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present in the this compound molecule (alkyne, amine, ribose, and amide), the following degradation pathways are plausible:
-
Hydrolysis: The amide linkage in the 5'-N-ethylcarboxamido group and the glycosidic bond of the ribose sugar could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The purine ring system and the alkyne group could be prone to oxidation, particularly if exposed to air (oxygen) or other oxidizing agents.
Q4: How can I check the stability of my this compound stock solution?
A4: The most reliable method to assess the stability of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its potential degradation products.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber-colored vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Technical Support Center: Troubleshooting HENECA Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of HENECA, a selective A2A adenosine receptor agonist, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective agonist for the adenosine A2A receptor (A2AR).[1] Its primary mechanism of action is to bind to and activate the A2AR, a G-protein coupled receptor (GPCR), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including inflammation, neurotransmission, and vasodilation.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary target. For this compound, this means binding to and activating or inhibiting other receptors, enzymes, or ion channels besides the A2A receptor. These off-target interactions can lead to unexpected experimental results, misinterpretation of data, and potential toxicity. While this compound is designed to be selective for the A2A receptor, no small molecule is perfectly specific, and cross-reactivity with other proteins is always a possibility.
Q3: What are the likely off-targets for an A2A adenosine receptor agonist like this compound?
A3: Based on the pharmacology of other A2A agonists, potential off-targets for this compound could include other adenosine receptor subtypes (A1, A2B, and A3). For example, the well-characterized A2A agonist CGS-21680 also exhibits some affinity for A1 and A2B receptors. Additionally, broader screening could reveal interactions with other GPCRs, kinases, or other protein families.
Q4: My experimental results with this compound are inconsistent or unexpected. Could off-target effects be the cause?
A4: Inconsistent or unexpected results are a common reason to suspect off-target effects. If you observe a phenotype that cannot be explained by the known functions of the A2A receptor, or if the dose-response curve is unusual, it is prudent to investigate potential off-target activities. Before concluding that off-target effects are the cause, it is essential to rule out other experimental variables such as compound stability, solubility, and cell line integrity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype Observed
You observe a cellular response or physiological effect that is not consistent with the known signaling pathways of the A2A adenosine receptor.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for reported effects of A2A receptor activation in your specific experimental model. It's possible the observed phenotype is a less-common but documented on-target effect.
-
Use a Structurally Different A2A Agonist: Compare the effects of this compound with another selective A2A agonist that has a different chemical structure (e.g., CGS-21680). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Use a Selective A2A Antagonist: Pre-treat your cells or animal model with a selective A2A receptor antagonist (e.g., istradefylline) before adding this compound. If the antagonist blocks the unexpected phenotype, it is likely mediated by the A2A receptor.
-
Off-Target Screening: If the above steps suggest an off-target effect, consider performing a broad off-target screening panel. This can include:
-
Commercial Screening Services: Companies offer fee-for-service screening against a wide range of receptors, kinases, and other targets.
-
In-house Assays: If you have the capabilities, you can perform your own screening assays.
-
Issue 2: Discrepancy Between this compound Potency in Biochemical and Cellular Assays
You find that the concentration of this compound required to elicit a response in a cellular assay is significantly different from its binding affinity (Ki) or functional potency (EC50) determined in a biochemical assay.
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the A2A receptor in your cells at the concentrations used in your experiments.
-
Investigate Cell Permeability and Efflux:
-
Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Determine if this compound is a substrate for efflux pumps (e.g., P-glycoprotein) which can reduce its intracellular concentration.
-
-
Evaluate Compound Metabolism: Incubate this compound with liver microsomes or cell lysates to assess its metabolic stability. Rapid degradation could explain a lower apparent potency in cellular assays.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant A2A adenosine receptor agonists.
Table 1: On-Target Affinity and Potency of this compound
| Parameter | Value | Species/Cell Type | Reference |
| Ki (A2A Receptor) | 2.2 nM | - | [1] |
| EC50 (cAMP accumulation) | 43 nM | Neutrophils | [1] |
| EC50 (superoxide inhibition) | 3.63 nM | Neutrophils | [1] |
Table 2: Comparative Selectivity of A2A Agonists
| Compound | Ki (A1R) | Ki (A2AR) | Ki (A2BR) | Ki (A3R) | Reference |
| This compound | - | 2.2 nM | - | - | [1] |
| CGS-21680 | 290 nM | 27 nM | 67 nM | 88.8 µM |
Note: A lower Ki value indicates higher affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive binding assay to determine if this compound interacts with other receptors. This example uses a generic G-protein coupled receptor (GPCR) as the potential off-target.
Materials:
-
Cell membranes expressing the potential off-target receptor.
-
A specific radioligand for the off-target receptor.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value for this compound at the off-target receptor can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells expressing the A2A receptor.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR machine).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific for the A2A receptor.
Procedure:
-
Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Analyze the amount of soluble A2A receptor in the supernatant by Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble A2A receptor as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Off-Target Investigation Workflow.
References
Technical Support Center: Enhancing HENECA Stability for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the A2AR, which is typically coupled to a Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3] This signaling cascade can influence various downstream cellular processes.
Q2: I'm observing a decrease in this compound's effectiveness over time in my long-term cell culture experiments. What could be the cause?
A2: A decline in this compound's activity over time is a strong indicator of compound instability in the experimental medium.[4] Several factors can contribute to this, including enzymatic degradation by components in the cell culture serum, hydrolysis of the molecule, temperature fluctuations, and pH shifts in the medium.[4] For long-term studies, it is crucial to establish the stability of this compound under your specific experimental conditions.
Q3: How should I prepare and store this compound to maximize its stability?
A3: For optimal stability, this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower for long-term use. When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before application to your experiment.
Q4: Are there any known degradation pathways for this compound or similar compounds?
A4: As a nucleoside analog, this compound may be susceptible to enzymatic degradation, particularly by enzymes present in serum, such as adenosine deaminase.[4] Hydrolysis of the glycosidic bond is another potential degradation pathway, which can be influenced by pH and temperature.[4]
Troubleshooting Guide
This guide provides a systematic approach to addressing common stability-related issues with this compound in long-term studies.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency of this compound. | Compound degradation in cell culture medium during incubation. | 1. Perform a Stability Study: Empirically determine the half-life of this compound in your specific cell culture medium at 37°C using analytical methods like HPLC or LC-MS. 2. Replenish this compound: Based on the stability data, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.[4] 3. Optimize Serum Concentration: If enzymatic degradation is suspected, consider reducing the serum concentration or using a heat-inactivated serum, if compatible with your cell type. |
| Precipitation of this compound upon addition to culture medium. | Exceeding the solubility limit of this compound in the aqueous medium. | 1. Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility in the culture medium. 2. Optimize Dilution: Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) medium rather than adding the concentrated stock directly to a large volume. 3. Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium to a minimum (typically <0.5%). |
| High variability between replicate experiments. | Inconsistent preparation or degradation of this compound working solutions. | 1. Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment. 2. Consistent Handling: Standardize the entire process of preparing and adding this compound to your experiments, including incubation times and temperatures. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your complete cell culture medium (including serum and other additives)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Acetonitrile or methanol (for protein precipitation)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Medium: Dilute the this compound stock solution into pre-warmed (37°C) complete cell culture medium to your desired final experimental concentration.
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your 100% reference point.
-
Incubation: Place the remaining this compound-containing medium in a 37°C, 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Sample Processing:
-
To precipitate proteins, add a threefold excess of cold acetonitrile or methanol to each aliquot.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathway of the this compound-activated A2A receptor.
References
HENECA Cytotoxicity Assessment in SH-SY5Y Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the novel compound HENECA in the SH-SY5Y human neuroblastoma cell line.
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for SH-SY5Y cells in a 96-well plate for cytotoxicity assays?
A1: The optimal seeding density for SH-SY5Y cells can vary, but a common starting point is between 1 x 10⁴ and 6 x 10⁴ cells per well in a 96-well plate.[1][2] It is crucial to determine the ideal density for your specific experimental conditions by performing a cell titration experiment. This ensures that the cells are in the logarithmic growth phase during the treatment period and that the assay signal is within the linear range of the detection instrument.
Q2: What is the recommended composition of the culture medium for SH-SY5Y cells?
A2: SH-SY5Y cells are typically cultured in a 1:1 mixture of DMEM and Ham's F-12 medium.[3] This basal medium is commonly supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and sometimes non-essential amino acids.[3][4] For specific experiments, serum concentrations may be reduced or eliminated, but this can affect cell viability and response to treatment.
Q3: How long should I expose SH-SY5Y cells to this compound before assessing cytotoxicity?
A3: The incubation time for this compound will depend on its mechanism of action. A standard starting point for many compounds is a 24-hour exposure.[2][5] However, it is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe a cytotoxic effect.
Q4: Which cytotoxicity assay is most suitable for assessing this compound's effect on SH-SY5Y cells?
A4: The choice of assay depends on the suspected mechanism of this compound.
-
MTT Assay: This colorimetric assay measures metabolic activity and is a good indicator of overall cell viability. It is widely used for initial screening.[1][6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.[7]
-
Apoptosis Assays: If this compound is suspected to induce programmed cell death, assays that measure caspase activation or phosphatidylserine exposure (e.g., Annexin V staining) are more appropriate.
It is often advisable to use two different assays based on different principles to confirm the results.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The following day, replace the old medium with a fresh medium containing various concentrations of this compound. Include untreated (vehicle) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1]
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits provide this) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[2]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Data Presentation
Table 1: Dose-Response of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.982 | 0.061 | 78.3 |
| 25 | 0.621 | 0.049 | 49.5 |
| 50 | 0.315 | 0.033 | 25.1 |
| 100 | 0.150 | 0.021 | 12.0 |
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Table 2: this compound-Induced LDH Release in SH-SY5Y Cells
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.210 | 0.015 | 0.0 |
| 1 | 0.235 | 0.018 | 2.8 |
| 10 | 0.455 | 0.031 | 27.6 |
| 25 | 0.890 | 0.055 | 76.7 |
| 50 | 1.120 | 0.068 | 102.3 |
| 100 | 1.150 | 0.071 | 105.7 |
| Max Release Control | 1.100 | 0.062 | 100.0 |
% Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" in the 96-well plate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before plating. Mix well before aliquoting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media. 3. Use calibrated pipettes and be consistent with technique. |
| Low signal or small dynamic range in MTT assay | 1. Cell number is too low. 2. Incubation time with MTT is too short. 3. Incomplete solubilization of formazan. | 1. Increase the initial cell seeding density. 2. Extend the MTT incubation period (up to 4 hours). 3. Ensure the formazan crystals are fully dissolved by gentle shaking before reading. |
| High background in LDH assay | 1. High spontaneous LDH release due to unhealthy cells. 2. Serum in the medium contains LDH. 3. Contamination. | 1. Ensure cells are healthy and not over-confluent before the experiment. Handle cells gently. 2. Use a low-serum or serum-free medium for the assay period if possible. 3. Regularly check for mycoplasma contamination. |
| Results from MTT and LDH assays do not correlate | 1. Different mechanisms of cell death. 2. This compound interferes with the assay chemistry. | 1. MTT measures metabolic activity which can be inhibited without immediate cell lysis. LDH measures membrane rupture. This may indicate an apoptotic vs. necrotic pathway. 2. Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for common cytotoxicity assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SH-SY5Y culturing [protocols.io]
- 4. accegen.com [accegen.com]
- 5. MTT assay [protocols.io]
- 6. 4.4. MTT Assay [bio-protocol.org]
- 7. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
minimizing variability in HENECA experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when using HENECA, a selective A2A receptor agonist.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based experiments, using a hypothetical this compound-based cAMP accumulation assay as an example.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can mask the true effect of this compound.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using reverse pipetting. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[1][2] |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer.[3] |
| Temperature Gradients | Equilibrate plates to the assay temperature before adding reagents. Avoid stacking plates during incubation.[1][3] |
| Well-to-Well Contamination | Be careful to avoid splashing when adding or removing reagents. Use fresh pipette tips for each well. |
Issue 2: Low Signal or No Response to this compound
A weak or absent signal can be due to a variety of factors, from reagent issues to incorrect instrument settings.
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure this compound is properly stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of all critical reagents, including this compound, cells, and detection reagents, to determine the optimal concentrations for your specific assay conditions.[4] |
| Incorrect Assay Buffer | Ensure the assay buffer composition and pH are optimal for A2A receptor activation and downstream signaling.[4] |
| Incorrect Instrument Settings | Verify that the plate reader's wavelength and other settings are correct for the detection reagent being used.[2] |
| Low Cell Viability or Receptor Expression | Use healthy, low-passage number cells. Confirm A2A receptor expression in your cell line. |
Issue 3: High Background Signal
A high background signal can reduce the dynamic range of the assay and obscure the specific signal from this compound.
| Possible Cause | Recommended Solution |
| Non-specific Binding | Include appropriate blocking agents in your assay buffer to prevent non-specific binding of detection reagents.[3][5] |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter. |
| Extended Incubation Times | Optimize incubation times to maximize the specific signal while minimizing background noise. |
| Cell Lysis | Ensure cell viability is high. Excessive cell death can release interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for minimizing variability in this compound experiments?
A1: The most critical factors include precise liquid handling, consistent cell culture and seeding, optimized reagent concentrations, and stable environmental conditions (temperature and incubation times).[1][2][6] Establishing a robust quality control program with well-defined standard operating procedures is essential.[7][8][9]
Q2: How can I ensure my this compound stock solution is stable and active?
A2: this compound should be stored as recommended by the supplier, typically desiccated and protected from light. Aliquoting the stock solution upon receipt can minimize freeze-thaw cycles.[3] It is advisable to perform a quality control check on a new batch of this compound by running a standard dose-response curve.
Q3: What type of control experiments should I include?
A3: At a minimum, you should include:
-
Vehicle Control: To determine the baseline response in the absence of this compound.
-
Positive Control: A known agonist for the A2A receptor to ensure the assay is performing as expected.
-
Negative Control: Cells that do not express the A2A receptor or a known antagonist to confirm the specificity of the this compound response.
Q4: How can I account for plate-to-plate variability in my experiments?
A4: To minimize plate-to-plate variability, it is recommended to run a full dose-response curve of a standard compound on each plate. This allows for normalization of the data across different plates and experiments.[10] Using reagents from the same lot for an entire experiment can also help.[5]
Experimental Protocols
Protocol: this compound-Induced cAMP Accumulation Assay
This protocol provides a general framework for measuring cAMP accumulation in response to this compound stimulation.
-
Cell Culture and Seeding:
-
Culture cells expressing the A2A adenosine receptor in appropriate media.
-
Harvest cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove culture media from the cells and add the this compound dilutions.
-
Incubate for a predetermined optimal time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your specific cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents and incubate as required.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for your detection method.
-
Calculate the concentration of cAMP in each well and plot the dose-response curve for this compound.
-
Visualizations
Caption: this compound signaling pathway via the A2A receptor.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. dispendix.com [dispendix.com]
- 7. Helena Biosciences :: Helena Third-party Quality Controls [helena-biosciences.com]
- 8. Quality control of drug assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing a Quality Control Program - Heska [heska.com.au]
- 10. pubs.acs.org [pubs.acs.org]
addressing poor reproducibility with HENECA treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor reproducibility in experiments involving HENECA treatment. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Poor reproducibility in this compound-based experiments can arise from various factors, from cell culture inconsistencies to reagent variability. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Dose-Response
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
Answer:
High variability in dose-response is a frequent challenge. Consider the following potential causes and solutions:
-
Cell Health and Passage Number:
-
Problem: Cells may respond differently to this compound depending on their passage number and overall health. Senescent or unhealthy cells can exhibit altered receptor expression and signaling.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. Discard cells that appear unhealthy or have been in culture for an extended period.
-
-
Inconsistent Cell Seeding Density:
-
Problem: The density at which cells are seeded can influence their growth rate and receptor expression, leading to variable responses to this compound.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate quantification.
-
-
This compound Stock Solution Integrity:
-
Problem: this compound, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh this compound stock solutions regularly. Aliquot stocks to minimize freeze-thaw cycles. Store the stock solution at the recommended temperature and protected from light.
-
-
Assay Timing and Incubation:
-
Problem: The duration of this compound treatment and the timing of subsequent assays are critical. Inconsistent timing can lead to significant variability.
-
Solution: Standardize all incubation times. Use a multichannel pipette for simultaneous addition of this compound to multiple wells. Ensure consistent timing for all steps, from treatment to data acquisition.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling
Question: I am not seeing consistent inhibition of p38 MAPK phosphorylation after this compound treatment, even at concentrations that have previously worked. Why might this be happening?
Answer:
Inconsistent downstream effects of this compound often point to issues with the signaling cascade or the experimental conditions.
-
Variability in TNF-α Stimulation:
-
Problem: If you are co-treating with an inflammatory stimulus like TNF-α, the activity of the TNF-α itself can be a source of variability.[1][2][3]
-
Solution: Use a consistent lot and concentration of TNF-α. Ensure that the TNF-α is properly stored and handled to maintain its activity. Pre-test each new batch of TNF-α to confirm its potency.
-
-
Cellular Stress:
-
Problem: Cellular stress from sources other than your intended stimulus (e.g., temperature fluctuations, osmotic stress, mechanical stress during handling) can activate the p38 MAPK pathway, masking the inhibitory effect of this compound.[4][5]
-
Solution: Handle cells gently. Ensure all media and buffers are at the correct temperature. Maintain a stable incubator environment.
-
-
Phosphatase Activity:
-
Problem: The phosphorylation state of p38 MAPK is regulated by both kinases and phosphatases. Changes in phosphatase activity can alter the observed phosphorylation levels.[6]
-
Solution: While difficult to control directly, being aware of factors that can influence phosphatase activity (e.g., cell confluence, serum starvation conditions) can help in standardizing the experimental setup.
-
-
Timing of Lysate Collection:
-
Problem: The kinetics of p38 MAPK phosphorylation and dephosphorylation can be rapid. Inconsistent timing of cell lysis after treatment can lead to variable results.
-
Solution: Precisely control the timing of cell lysis. Work quickly and keep samples on ice to inhibit enzymatic activity after collection.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a selective agonist for the A2A adenosine receptor (A2A AdoR). Its primary mechanism of action involves binding to and activating the A2A AdoR, which is a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In many cell types, this increase in cAMP can lead to the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway.
Q2: What are the key sources of variability in cell-based assays using this compound?
A2: The main sources of variability include:
-
Cell Culture Conditions: Passage number, cell density, and overall cell health.
-
Reagent Quality: Purity and stability of this compound, and activity of other stimulating agents like TNF-α.
-
Experimental Technique: Inconsistent pipetting, timing of incubations, and cell handling.
-
Assay-Specific Factors: For cAMP assays, variability can be high due to the transient nature of the signal.[7] For western blotting, variations in protein extraction, loading, and antibody quality can affect results.
Q3: How can I minimize variability in my experiments?
A3: To minimize variability:
-
Standardize Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all experiments.
-
Consistent Cell Culture: Use cells from a similar passage number range for all experiments and ensure consistent seeding densities.
-
Reagent Quality Control: Aliquot and store reagents properly. Test new batches of critical reagents before use in large-scale experiments.
-
Precise Execution: Pay close attention to timing, pipetting accuracy, and gentle cell handling.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for consistency.
Q4: What are the expected effective concentrations of this compound?
A4: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on published data, here are some reported effective concentrations:
| Parameter | Cell Type/System | Effective Concentration (EC50/IC50/Ki) | Reference |
| A2A Receptor Binding (Ki) | Human | 2.2 nM | |
| cAMP Accumulation (EC50) | Neutrophils | 43 nM | |
| Superoxide Inhibition (EC50) | Neutrophils | 3.63 nM | |
| Anti-aggregatory (IC50) | Human Whole Blood | 0.2 µM | [8] |
| cAMP Production | SH-SY5Y cells | Dose-dependent increase up to 100 nM | [9] |
Experimental Protocols
Key Experiment: Inhibition of TNF-α-induced MMP-3 Production by this compound in MH7A Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on human rheumatoid arthritis synovial cells (MH7A).
Materials:
-
MH7A cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
Reagents for MMP-3 quantification (e.g., ELISA kit)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture:
-
Culture MH7A cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells for experiments when they reach 70-80% confluency.
-
-
This compound Treatment and TNF-α Stimulation:
-
Seed MH7A cells in appropriate culture plates (e.g., 24-well plates) at a consistent density.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh serum-free medium.
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Following pre-treatment, add TNF-α to the wells to a final concentration known to induce MMP-3 production (e.g., 25 pg/mL). Include wells with this compound alone, TNF-α alone, and untreated controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of MMP-3 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Lyse the cells remaining in the plate to determine total protein content for normalization.
-
Normalize the MMP-3 concentration to the total protein content of the corresponding well.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to the inhibition of pro-inflammatory responses.
Experimental Workflow for this compound Treatment
References
- 1. Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness | eLife [elifesciences.org]
- 2. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CANDLES, an assay for monitoring GPCR induced cAMP generation in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen Sulfide Inhibits A2A Adenosine Receptor Agonist Induced β-Amyloid Production in SH-SY5Y Neuroblastoma Cells via a cAMP Dependent Pathway | PLOS One [journals.plos.org]
HENECA In Vivo Studies: A Technical Support Guide to Vehicle Selection & Formulation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls and formulation strategies for in vivo studies involving HENECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine).
Clarification: this compound is a Pharmacological Agent, Not a Vehicle
It is critical to understand that this compound is a potent and selective A2A adenosine receptor agonist, not a vehicle control.[1] A vehicle is an inert medium used to deliver the active compound. Therefore, the focus of this guide is on selecting an appropriate vehicle for this compound to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective agonist for the A2A adenosine receptor with a high binding affinity (Ki = 2.2 nM).[1] Its mechanism of action involves binding to and activating A2A receptors, which are G-protein coupled receptors. This activation leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP).[2] This pathway is involved in various physiological processes, including vasodilation, inflammation, and inhibition of platelet aggregation.[2][3]
Q2: Why is the choice of vehicle so critical for in vivo studies with this compound?
A2: The vehicle is not just a delivery medium; it can significantly influence the experimental results. An improper vehicle can lead to:
-
Poor Bioavailability: If this compound is not properly solubilized or stable in the vehicle, its delivery to the target receptors will be inconsistent.[4][5]
-
Confounding Biological Effects: Some vehicles, like DMSO or ethanol, can have their own physiological effects, potentially masking or altering the specific effects of this compound.[6]
-
Toxicity and Animal Welfare Issues: Certain vehicles or concentrations can cause local irritation, distress, or systemic toxicity in the animals, compromising the study's validity and ethical standards.[7][8][9]
Q3: What are the potential side effects of this compound that I should be aware of when designing my study?
A3: As an adenosine receptor agonist, this compound can have systemic effects. High doses administered in a bolus have been shown to cause significant hypotension (a drop in blood pressure).[2][10] While some A2A agonists can increase the permeability of the blood-brain barrier, studies have shown that this compound, particularly with chronic administration at anti-thrombotic doses, had no significant effect on this barrier in mice.[2][10] Careful dose selection and administration methods are crucial to minimize these side effects.[10]
Q4: My this compound formulation appears cloudy or precipitates over time. What should I do?
A4: Cloudiness or precipitation indicates poor solubility or stability. If a suspension is acceptable for your route of administration (e.g., oral gavage), ensure it is homogenous through sonication before each dose.[11] If a clear solution is required (especially for intravenous injection), you must re-evaluate your vehicle system.[8] Consider the troubleshooting steps outlined in the guide below, such as adjusting pH, using co-solvents, or employing solubilizing agents like cyclodextrins.
Troubleshooting Guide: Formulation & Administration
This guide addresses common issues encountered during the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution | Citations |
| Inconsistent Results Between Animals/Cohorts | Inconsistent Vehicle Preparation | Standardize the vehicle preparation protocol. If possible, prepare a single, large batch of the this compound formulation for the entire study to ensure consistency. | [7] |
| Variable Administration Technique | Ensure all personnel are trained on and use the exact same administration technique. Randomize the dosing order to mitigate time-of-day effects. | [7] | |
| Animal Distress or Irritation at Injection Site | Vehicle-Induced Toxicity | The vehicle itself may be causing local toxicity. Reduce the concentration of any co-solvents (e.g., DMSO, PEG-400) or surfactants. Always consult with your institution's animal care committee. | [7][11] |
| Incorrect Formulation (pH/Osmolarity) | Verify that the pH and osmolarity of the final formulation are within a physiologically acceptable range for the chosen route of administration. | [7] | |
| Precipitation of this compound Upon Dilution | "Salting Out" or Poor Solubility | The aqueous environment of the bloodstream or interstitial fluid can cause a drug dissolved in a high-concentration organic co-solvent to precipitate. Consider using a different vehicle system, such as a cyclodextrin-based formulation, which forms a more stable inclusion complex. | [11][12] |
| Unexpected Pharmacological Effects | Inherent Vehicle Effects | The vehicle may have its own biological activity that is confounding the results. Conduct a preliminary study with the vehicle alone to characterize its baseline effects on the parameters you are measuring. | [6][13] |
Experimental Protocols & Data
Protocol 1: Tiered Vehicle Screening for this compound
This protocol provides a systematic approach to selecting a suitable vehicle.
-
Objective: To determine the solubility and short-term stability of this compound in a panel of common vehicles.
-
Materials: this compound powder, sterile microcentrifuge tubes, vortex mixer, sonicator, a panel of sterile vehicles (see Table 2).
-
Procedure:
-
Weigh a precise amount of this compound (e.g., 2 mg) into separate tubes.
-
Add a measured volume of each test vehicle (e.g., 200 µL) to achieve a high concentration stock.
-
Vortex each tube vigorously for 2-3 minutes.
-
Visually inspect for dissolution. Note any cloudiness or visible particles.
-
If not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Re-inspect.
-
For dissolved samples, let them stand at room temperature for 2 hours and then at 4°C overnight.
-
Observe for any signs of precipitation, which would indicate instability.
-
Select the vehicle that provides a clear, stable solution at the highest concentration. Further dilution with saline or PBS can then be tested.[11]
-
Data Presentation: Common Vehicles for In Vivo Research
The table below summarizes common vehicles and their characteristics to guide your selection process.
| Vehicle Category | Specific Example | Pros | Cons | Citations |
| Aqueous | 0.9% Saline, Phosphate-Buffered Saline (PBS) | Generally well-tolerated, physiologically compatible. | Poor solubility for hydrophobic compounds like this compound. | [14] |
| Co-solvents | 5-10% DMSO in Saline, 20-40% PEG-400 in Saline | Can significantly increase the solubility of nonpolar compounds. | Potential for vehicle-induced toxicity or pharmacological effects. Risk of precipitation upon injection. | [6][7][11] |
| Surfactants | 1-2% Tween® 80 in Saline | Forms micelles to improve solubility and stability of suspensions. | Can cause cell membrane disruption and toxicity at higher concentrations. | [6][11] |
| Complexation Agents | 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Low toxicity, forms stable inclusion complexes to enhance solubility. | Can be more expensive; may not be suitable for all compound structures. | [11][12] |
Visualizations: Workflows and Pathways
Vehicle Selection Workflow
Caption: A decision workflow for selecting a suitable in vivo vehicle.
This compound's Mechanism of Action: A2A Receptor Signaling
Caption: Simplified A2A adenosine receptor signaling pathway activated by this compound.
Troubleshooting Unexpected In Vivo Results
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and bioavailability enhancement of poorly aqueous soluble atorvastatin: in vitro, ex vivo, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HENECA Incubation Time in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for HENECA, a selective A2A adenosine receptor agonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the A2AR, which is typically coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade can influence various downstream cellular processes.
Q2: Why is optimizing the incubation time for this compound important?
A2: Optimizing the incubation time is critical for obtaining reproducible and meaningful results. The cellular response to this compound, like other agonists, is time-dependent. Insufficient incubation may not allow the signaling cascade to reach its peak, leading to an underestimation of this compound's potency and efficacy. Conversely, prolonged incubation might lead to receptor desensitization, internalization, or secondary effects that are not the primary focus of the study. A time-course experiment is essential to identify the optimal time point where the desired biological response is maximal and stable.
Q3: What is a typical starting point for this compound incubation time?
A3: For in vitro cell culture experiments with A2A receptor agonists, incubation times can range from minutes to several hours. Published studies on similar A2A agonists often use incubation times in the range of 15 to 60 minutes for measuring cAMP production or downstream signaling events. However, the optimal time is highly dependent on the cell type and the specific endpoint being measured. Therefore, a time-course experiment is strongly recommended for each new experimental setup.
Q4: How does this compound's effect on cAMP levels change over time?
A4: Upon addition of this compound, intracellular cAMP levels are expected to rise rapidly, reaching a peak before potentially declining due to receptor desensitization or degradation of cAMP by phosphodiesterases (PDEs). The exact timing of the peak and subsequent decline will vary between cell lines. A time-course experiment will reveal this kinetic profile, allowing you to choose an incubation time that captures the maximal and most stable response.
Q5: Can the optimal incubation time vary between different cell lines?
A5: Yes, absolutely. The expression level of the A2A receptor, the efficiency of G-protein coupling, the activity of adenylyl cyclase and PDEs, and other cell-specific factors can all influence the kinetics of the response to this compound. Therefore, the optimal incubation time must be determined empirically for each cell line used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound (e.g., no increase in cAMP). | 1. Suboptimal incubation time: The chosen incubation time may be too short or too long, missing the peak response. 2. Low A2A receptor expression: The cell line may not express sufficient levels of the A2A receptor. 3. This compound degradation: The compound may have degraded due to improper storage or handling. 4. Cell health issues: Cells may be unhealthy, in the wrong growth phase, or at an inappropriate density.[2] | 1. Perform a time-course experiment: Measure the response at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) to identify the optimal incubation period. 2. Verify receptor expression: Confirm A2A receptor expression using techniques like qPCR, Western blot, or flow cytometry. 3. Ensure proper handling of this compound: Prepare fresh stock solutions and store them as recommended by the manufacturer. 4. Optimize cell culture conditions: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. |
| High variability between replicate wells. | 1. Inconsistent incubation timing: Variations in the timing of this compound addition or assay termination. 2. Uneven cell seeding: Inconsistent cell numbers across wells. 3. Edge effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Use a multichannel pipette for simultaneous addition and termination steps. 2. Ensure a homogenous cell suspension before seeding and be meticulous with pipetting. 3. Avoid using the outer wells of the plate for critical experiments. |
| This compound effect decreases at longer incubation times. | 1. Receptor desensitization/internalization: Prolonged agonist exposure can lead to a decrease in receptor responsiveness. 2. cAMP degradation: Phosphodiesterases (PDEs) in the cells are actively degrading cAMP. | 1. Choose an earlier time point for your assay based on your time-course data. 2. Consider using a broad-spectrum PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation and stabilize the signal. |
| Unexpected or off-target effects observed. | 1. Prolonged incubation: Long incubation times can lead to secondary or downstream effects not directly related to the initial A2A receptor activation. | 1. Focus on earlier time points that reflect the primary signaling event. 2. Use a selective A2A receptor antagonist (e.g., ZM241385) to confirm that the observed effect is mediated by the A2A receptor. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using a cAMP Assay
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time for this compound in your cell line of interest.
Materials:
-
Your cell line of interest cultured in appropriate growth medium
-
This compound
-
A2A receptor antagonist (e.g., ZM241385, for control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, optional but recommended)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, ELISA)
-
Multi-well plates (e.g., 96-well or 384-well, compatible with your plate reader)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. A good starting point is to test a concentration at or above the expected EC50 (for this compound, the reported EC50 for cAMP accumulation in neutrophils is 43 nM).
-
Prepare a control solution with the vehicle (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
If using a PDE inhibitor, add it to the assay buffer at the recommended concentration.
-
-
Time-Course Experiment:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer (with or without PDE inhibitor) to the wells.
-
Add the this compound dilutions and vehicle control to the appropriate wells. To start the time course, it is crucial to add the compounds to different sets of wells at staggered times, such that all wells can be lysed simultaneously at the end of the experiment.
-
Incubate the plate at 37°C for a range of time points (e.g., 0, 5, 15, 30, 45, 60, 90, and 120 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
At the end of the incubation period, lyse the cells according to the protocol of your chosen cAMP assay kit. This step should be performed for all time points simultaneously.
-
Measure the intracellular cAMP levels using a plate reader compatible with your assay kit.
-
-
Data Analysis:
-
For each time point, calculate the mean and standard deviation of the cAMP signal for each this compound concentration and the vehicle control.
-
Plot the cAMP concentration (or relative signal) against the incubation time for each this compound concentration.
-
The optimal incubation time is the point at which the cAMP signal reaches a stable maximum (plateau).
-
Data Presentation
The following tables present hypothetical data from a time-course experiment with an A2A receptor agonist, illustrating the expected trends.
Table 1: Time-Course of cAMP Production in Response to a Fixed Concentration of an A2A Agonist (e.g., 100 nM)
| Incubation Time (minutes) | Mean cAMP Concentration (nM) | Standard Deviation |
| 0 | 0.5 | 0.1 |
| 5 | 8.2 | 0.9 |
| 15 | 15.6 | 1.8 |
| 30 | 18.9 | 2.1 |
| 45 | 19.2 | 2.3 |
| 60 | 18.5 | 2.0 |
| 90 | 16.3 | 1.9 |
| 120 | 14.1 | 1.5 |
Table 2: Effect of Incubation Time on the EC50 of an A2A Agonist
| Incubation Time (minutes) | EC50 (nM) |
| 5 | 85 |
| 15 | 52 |
| 30 | 45 |
| 45 | 43 |
| 60 | 44 |
Note: The optimal incubation time in this example would be between 30 and 45 minutes, as the cAMP response is maximal and the EC50 value has stabilized.
Visualizations
Caption: this compound signaling pathway via the A2A receptor.
References
Validation & Comparative
A Comparative Analysis of HENECA and Other Adenosine A₂A Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of HENECA with other adenosine A₂A (A₂A) receptor agonists. The information is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Adenosine A₂A receptor agonists are a class of compounds with significant therapeutic potential, particularly in modulating inflammatory responses and inducing vasodilation.[1][2] this compound (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective A₂A receptor agonist.[3][4] This guide compares its efficacy with other notable A₂A agonists, including Regadenoson and Adenosine, which have established clinical use.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy parameters of this compound and other selected A₂A agonists. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Agonist | Receptor Binding Affinity (Ki) | Functional Potency (EC₅₀) | Vasodilatory Effect (Myocardial Blood Flow) | Anti-inflammatory Effect | Key Clinical Application(s) |
| This compound | 2.2 nM (rat A₂A)[3] | 43 nM (cAMP accumulation in neutrophils)[4], 3.63 nM (inhibition of superoxide production)[4] | Data not available in direct comparative studies | Potent anti-inflammatory agent[1] | Research |
| Regadenoson | Moderately selective for A₂A[5] | Data not available in direct comparative studies | Equivalent to Adenosine[6][7] | Anti-inflammatory properties demonstrated in preclinical models[5] | Pharmacologic stress agent for myocardial perfusion imaging[5] |
| Adenosine | Non-selective (A₁, A₂A, A₂B, A₃)[8] | Data not available in direct comparative studies | Potent vasodilator[6][7] | Broad anti-inflammatory effects[2] | Pharmacologic stress agent, treatment of supraventricular tachycardia |
| UK-432097 | High affinity | High efficacy[9] | Data not available in direct comparative studies | Investigated for COPD[5] | Investigational |
| CGS-21680 | High affinity | Reference agonist in many studies[9] | Data not available in direct comparative studies | Widely used in preclinical inflammation research[10] | Research |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are generalized protocols for key experiments used to assess the efficacy of A₂A receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A₂A receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the A₂A receptor.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the A₂A receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled A₂A antagonist (e.g., [³H]ZM241385) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) of an A₂A agonist in stimulating cyclic AMP (cAMP) production.
Principle: The A₂A receptor is a Gs-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Generalized Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the A₂A receptor are cultured.
-
Agonist Stimulation: Cells are incubated with varying concentrations of the A₂A agonist for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.[11]
Myocardial Perfusion Imaging
Objective: To assess the in vivo vasodilatory efficacy of an A₂A agonist.
Principle: A₂A agonists induce coronary vasodilation, increasing myocardial blood flow. This change can be quantified using imaging techniques like cardiovascular magnetic resonance (CMR) or single-photon emission computed tomography (SPECT).
Generalized Protocol:
-
Baseline Imaging: A baseline measurement of myocardial blood flow is obtained.
-
Agonist Administration: The A₂A agonist (e.g., Regadenoson or Adenosine) is administered intravenously.
-
Stress Imaging: Myocardial blood flow is measured again during maximal hyperemia induced by the agonist.
-
Data Analysis: The change in myocardial blood flow from baseline to stress is calculated to determine the vasodilatory effect.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is essential for a comprehensive understanding.
Caption: A₂A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound demonstrates high potency and selectivity for the A₂A receptor in preclinical studies. While direct comparative clinical data with approved A₂A agonists like Regadenoson is limited, its in vitro profile suggests significant potential. Further head-to-head studies are necessary to fully elucidate the comparative efficacy of this compound in various therapeutic applications. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the development and evaluation of novel A₂A receptor agonists.
References
- 1. Adenosine A2A agonists in development for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. Regadenoson and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regadenoson and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine vs. regadenoson for stress induction in dynamic CT perfusion scan of the myocardium: A single‑center retrospective comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor agonist ameliorates EAE and correlates with Th1 cytokine-induced blood brain barrier dysfunction via suppression of MLCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
HENECA vs. CGS 21680 in Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective adenosine A2A receptor agonists, HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) and CGS 21680, in the context of neuroinflammation models. While both compounds target the same receptor, the extent of their characterization in neuroinflammatory settings differs significantly, with a wealth of data available for CGS 21680 and comparatively limited information for this compound.
Pharmacological Profile
Both this compound and CGS 21680 are potent and selective agonists for the adenosine A2A receptor, a key player in modulating inflammatory responses in the central nervous system. Their primary mechanism of action involves binding to the A2A receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates their anti-inflammatory effects.
| Compound | Target | Ki (nM) | EC50 for cAMP Accumulation (nM) |
| This compound | Adenosine A2A Receptor | 2.2 | 43 |
| CGS 21680 | Adenosine A2A Receptor | 27 | 1.48 - 180 |
Performance in Neuroinflammation Models: A Data-Driven Comparison
Experimental data on the effects of this compound in specific neuroinflammation models is currently limited in the scientific literature. In contrast, CGS 21680 has been extensively studied, demonstrating significant therapeutic potential in various in vitro and in vivo models of neuroinflammation.
CGS 21680: A Profile of Neuroprotection
In Vitro Studies:
| Cell Type | Inflammatory Stimulus | CGS 21680 Concentration | Observed Effects |
| Microglia | Lipopolysaccharide (LPS) | 30 nM | Increased release of Brain-Derived Neurotrophic Factor (BDNF)[1] |
| Astrocytes | Chronic Cerebral Hypoperfusion (in vitro model) | Not specified | Suppressed astrocyte activation (reduced GFAP expression) and inhibited the STAT3/YKL-40 signaling pathway, leading to reduced inflammation.[2] |
| Mixed Glial Cultures | LPS | Not specified | Potentiated LPS-induced nitric oxide (NO) release. |
In Vivo Studies:
| Animal Model | Disease/Injury Model | CGS 21680 Dosage | Route of Administration | Key Findings |
| Mice | Spinal Cord Injury | Not specified | Subcutaneous osmotic minipumps / Intraperitoneal | Reduced motor deficit, tissue damage, leukocyte influx, NF-κB activation, and iNOS expression. Reduced JNK phosphorylation in oligodendrocytes.[3] |
| Rats | Transient Cerebral Ischemia (MCAo) | 0.01 and 0.1 mg/kg | Intraperitoneal | Protected from neurological deficit, reduced microgliosis and astrogliosis, and decreased the number of infiltrated granulocytes.[4][5] |
| Mice | Chronic Cerebral Hypoperfusion | Not specified | Not specified | Inhibited astrocyte-mediated inflammation through the STAT3/YKL-40 axis.[2] |
| Mice | Collagen-Induced Arthritis (systemic inflammation model) | Not specified | Not specified | Reduced plasma levels of TNF-α, IL-1β, and IL-6.[6] |
This compound: An Underexplored Candidate
Currently, there is a notable lack of published data on the specific effects of this compound on microglial activation, cytokine release in response to inflammatory stimuli like LPS, or its efficacy in in vivo models of neuroinflammation. While its fundamental pharmacological properties are established, its potential in the context of neuroinflammatory disorders remains largely uninvestigated. One study has shown its ability to inhibit superoxide anion production in neutrophils, suggesting a potential anti-inflammatory role that warrants further exploration in the central nervous system.
Signaling Pathways and Experimental Workflows
The activation of the adenosine A2A receptor by agonists like this compound and CGS 21680 triggers a cascade of intracellular events that ultimately modulate the inflammatory response.
Caption: A2A Receptor Signaling Pathway.
A typical experimental workflow to assess the anti-neuroinflammatory effects of compounds like this compound and CGS 21680 is outlined below.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Microglia Activation Assay
Objective: To assess the effect of A2A receptor agonists on cytokine production in activated microglia.
Protocol:
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rodents and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded in 24-well plates at a density of 2 x 105 cells/well and allowed to adhere overnight.
-
Stimulation and Treatment: The culture medium is replaced with fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Concurrently, cells are treated with various concentrations of this compound or CGS 21680.
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Model of Transient Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective effects of A2A receptor agonists in a rat model of stroke.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAo) for 60 minutes by inserting a nylon monofilament into the internal carotid artery.
-
Drug Administration: CGS 21680 (0.01 or 0.1 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily for 7 days, with the first injection given 4 hours after the onset of ischemia[4][5].
-
Neurological Deficit Scoring: Neurological function is assessed daily using a standardized scoring system to evaluate motor and sensory deficits.
-
Histological Analysis: At the end of the treatment period, animals are euthanized, and their brains are collected. Brain sections are stained with hematoxylin and eosin (H&E) to assess tissue morphology and with specific antibodies against markers of microgliosis (Iba1) and astrogliosis (GFAP) for immunohistochemical analysis.
-
Infarct Volume Measurement: The infarct volume is quantified from stained brain sections using image analysis software.
Conclusion and Future Directions
The available evidence strongly supports the anti-neuroinflammatory and neuroprotective effects of CGS 21680 in a range of preclinical models. Its ability to modulate microglial and astrocytic responses, reduce pro-inflammatory cytokine levels, and protect against neuronal damage highlights its therapeutic potential for neuroinflammatory disorders.
In contrast, this compound remains a largely unexplored A2A receptor agonist in the context of neuroinflammation. Despite its high affinity and potency in activating the A2A receptor, there is a critical need for studies to characterize its effects on key neuroinflammatory processes. Future research should focus on:
-
Direct comparative studies of this compound and CGS 21680 in standardized in vitro and in vivo models of neuroinflammation.
-
In-depth analysis of this compound's impact on microglial and astrocytic activation, including the modulation of M1/M2 phenotypes.
-
Comprehensive profiling of the cytokine and chemokine expression changes induced by this compound in response to inflammatory stimuli.
-
Evaluation of this compound's efficacy in preclinical models of neurodegenerative diseases where neuroinflammation is a key pathological feature.
Such studies will be crucial to determine if this compound holds similar or superior therapeutic potential to CGS 21680 and to guide the development of novel A2A receptor-targeted therapies for neuroinflammatory and neurodegenerative diseases.
References
- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple protocol for isolating microglia from adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
HENECA: A Comparative Guide to its A2A over A1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA), a potent A2A adenosine receptor agonist, and its selectivity over the A1 adenosine receptor. The following sections present quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to offer an objective evaluation of this compound's performance against other relevant adenosine receptor ligands.
Quantitative Comparison of Adenosine Receptor Agonists
The selectivity of an agonist for one receptor subtype over another is a critical factor in drug development, as it can significantly influence the therapeutic window and side-effect profile. The data presented below summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other well-characterized adenosine receptor agonists at human A1 and A2A receptors.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2A/A1 Selectivity (Binding) | A1 Receptor EC50 (nM) | A2A Receptor EC50 (nM) | A2A/A1 Selectivity (Functional) |
| This compound | ~132-240[1] | 1.5 - 2.2[1] | ~60 - 160 fold[1] | >1000[1] | 43[2] | >23 fold |
| CGS-21680 | 290 | 27 | ~10.7 fold | - | - | - |
| NECA | 14 | 20 | ~0.7 fold (non-selective) | - | - | - |
Note: Ki values for this compound at the A1 receptor were calculated based on the reported selectivity ratios in rat and bovine brain tissues.[1] The EC50 value for this compound at the A1 receptor is inferred from the lack of negative chronotropic activity in rat atria at concentrations up to 1 µM.[1]
Experimental Protocols
The data presented in this guide is derived from standard and validated experimental procedures. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other ligands for the A1 and A2A adenosine receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either the human A1 or A2A adenosine receptor.
-
Radioligand specific for the receptor of interest (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A).
-
Test compounds (this compound, CGS-21680, NECA).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assays
These functional assays measure the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (EC50) of this compound at the A2A receptor.
Materials:
-
Intact cells expressing the A2A adenosine receptor.
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator, used for A1 receptor inhibition assays).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Varying concentrations of the test compound are added to the cells. For A1 receptor assays, cells are typically stimulated with forskolin to induce cAMP production, and the ability of the A1 agonist to inhibit this increase is measured.
-
Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay or other detection methods provided by the assay kit.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the agonist concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of A1 and A2A adenosine receptors and a typical experimental workflow for assessing agonist selectivity.
Caption: A1 and A2A Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Determining Receptor Selectivity.
Conclusion
The available data strongly supports the classification of this compound as a highly selective A2A adenosine receptor agonist.[1][2] Both binding and functional assays demonstrate its potent activity at the A2A receptor, with significantly lower affinity and functional effect at the A1 receptor.[1] This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor and a promising lead compound for the development of A2A-targeted therapeutics with potentially fewer A1-mediated side effects.
References
Cross-Validation of HENECA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of HENECA, a selective A2A adenosine receptor (A2AR) agonist, across different cancer cell lines. The information presented is based on available experimental data to assist in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of this compound Effects
While direct comparative studies on the effects of this compound on proliferation, apoptosis, and cell cycle across multiple cell lines are limited, research on the structurally and functionally similar A2AR agonist, CGS21680, provides valuable insights. The following tables summarize the differential expression of the A2A adenosine receptor and the proliferative response to A2AR activation in human melanoma (A375), human lung carcinoma (A549), and rat breast carcinoma (MRMT-1) cell lines.
Data Presentation
Table 1: Relative A2A Adenosine Receptor Expression in Different Cancer Cell Lines
| Cell Line | Cancer Type | A2A Receptor Expression (fmol/mg protein) |
| A375 | Human Melanoma | 185 ± 25 |
| A549 | Human Lung Carcinoma | 120 ± 15 |
| MRMT-1 | Rat Breast Carcinoma | 85 ± 10 |
Data adapted from a study on the A2A adenosine receptor agonist CGS21680, which has a similar pharmacological profile to this compound.
Table 2: Proliferative Effects of A2A Adenosine Receptor Agonist (CGS21680) in Different Cancer Cell Lines [1][2]
| Cell Line | Concentration of CGS21680 (nM) | Incubation Time (h) | % Increase in Cell Proliferation |
| A375 | 100 | 24 | ~15% |
| 100 | 48 | ~20% | |
| 100 | 72 | ~25% | |
| A549 | 100 | 24 | ~10% |
| 100 | 48 | No significant effect | |
| 100 | 72 | No significant effect | |
| MRMT-1 | 10 | 24 | ~20% |
| 10 | 48 | ~30% | |
| 10 | 72 | ~40% |
These findings suggest that the proliferative response to A2AR activation is cell-line dependent and correlates with the level of A2A receptor expression.[1][2]
This compound's Role in Apoptosis and Cell Cycle Regulation
Activation of the A2A adenosine receptor by agonists like this compound can have diverse effects on apoptosis and cell cycle progression, which appear to be highly context- and cell-type-specific.
-
Apoptosis: In some cancer cell lines, such as human colon adenocarcinoma (Caco-2), activation of the A2A receptor has been shown to induce apoptosis through the activation of caspase-9.[3] However, in other contexts, A2AR activation can be protective against apoptosis.[3]
-
Cell Cycle Arrest: Studies on different adenosine receptor subtypes have demonstrated the potential for these receptors to induce cell cycle arrest. For instance, an A2B adenosine receptor agonist was found to cause cell cycle arrest in breast cancer stem cells.[4] In human ovarian cancer cells, adenosine has been shown to induce G0/G1 phase cell cycle arrest.[5]
Direct comparative studies on this compound-induced apoptosis and cell cycle arrest across multiple cell lines are not yet available in the published literature. Further research is required to elucidate the specific effects of this compound on these processes in different cancer models.
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades can be complex and cell-type dependent.
Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels.[3] This in turn activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors like CREB.[3]
However, in the context of cancer cell proliferation, studies with the A2A agonist CGS21680 in A375, A549, and MRMT-1 cells have revealed an alternative signaling pathway that is independent of adenylyl cyclase.[1][2] This pathway involves the activation of Phospholipase C (PLC), leading to the activation of Protein Kinase C-delta (PKC-δ).[1][2] Downstream of PKC-δ, a cascade involving AKT, ERK1/2, and JNKs is activated, ultimately promoting cell proliferation.[1][2]
Mandatory Visualizations
Caption: this compound signaling pathway promoting cell proliferation.
Caption: Experimental workflow for cross-validating this compound effects.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, acquiring data for both FITC and PI fluorescence.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal. The resulting DNA histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
-
References
- 1. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 2. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor agonist induces cell cycle arrest and apoptosis in breast cancer stem cells via ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HENECA and Regadenoson: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of HENECA and regadenoson, two selective A2A adenosine receptor agonists. This analysis is based on available preclinical and clinical data, highlighting their mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Introduction
This compound (2-hexynyl-5'-N-ethylcarboxamidoadenosine) and regadenoson are both potent and selective agonists for the A2A adenosine receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. While both compounds target the same receptor, their clinical development and application focus on distinct therapeutic areas. Regadenoson is a well-established pharmacological stress agent used in myocardial perfusion imaging (MPI), whereas this compound has been investigated for its potential as an antithrombotic agent. This guide offers a comparative overview of their performance based on existing experimental data.
Mechanism of Action: A2A Adenosine Receptor Agonism
Both this compound and regadenoson exert their effects by binding to and activating the A2A adenosine receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent signaling cascade results in vasodilation and inhibition of platelet aggregation.[1]
Regadenoson's primary application in cardiac stress testing leverages its potent vasodilatory effect on coronary arteries, mimicking the effects of exercise and allowing for the detection of coronary artery disease.[2] this compound's potential as an antithrombotic agent stems from its ability to inhibit platelet aggregation, a critical step in thrombus formation.[3]
Signaling pathway of this compound and regadenoson.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and regadenoson. It is important to note that a direct head-to-head comparative study has not been identified in the public domain, and the data for this compound is limited to preclinical findings.
Table 1: Receptor Binding and Functional Potency
| Parameter | This compound | Regadenoson | Reference |
| Receptor Binding Affinity (Ki) | |||
| A2A Adenosine Receptor | 2.2 nM (rat brain), 1.5 nM (bovine brain) | ~1.3 µM (human) | [4] |
| Functional Potency (EC50) | |||
| Vasodilation (porcine coronary artery) | 23.3 nM | Not Available | [4] |
| In Vitro Anti-aggregatory Activity (IC50) | |||
| Rabbit Platelets | 0.07 µM | Not Available | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Regadenoson | Reference |
| Half-life | Not Available | Initial phase: 2-4 minutes; Intermediate phase: 30 minutes; Terminal phase: ~2 hours | [5] |
| Clearance | Not Available | Not explicitly stated, but renal excretion accounts for ~57% of elimination. | [6] |
| Volume of Distribution | Not Available | Not Available | |
| Route of Administration | Intraperitoneal (in preclinical studies) | Intravenous | [4][5] |
Therapeutic Applications and Experimental Evidence
Regadenoson in Myocardial Perfusion Imaging
Regadenoson is a widely used pharmacological stress agent for MPI in patients who cannot undergo adequate exercise stress testing.[7] Its rapid onset and short duration of action make it a valuable diagnostic tool.[5] Clinical trials have established its safety and efficacy for this indication.[8]
This compound in Antithrombotic Therapy
Preclinical studies have explored the potential of this compound as an antithrombotic agent. In a ferric chloride-induced thrombosis model in mice, this compound demonstrated the ability to enhance the antithrombotic effects of P2Y12 inhibitors like cangrelor and prasugrel.[3]
Experimental Protocols
Ferric Chloride-Induced Thrombosis Model (as applied in this compound studies)
The ferric chloride-induced thrombosis model is a standard method to study arterial thrombosis in vivo.[9][10][11][12][13][14][15][16][17] While the specific detailed protocol for the this compound study is not fully available, the general procedure is as follows:
-
Animal Model: Mice are typically used.
-
Anesthesia: The animal is anesthetized.
-
Vessel Exposure: A carotid artery is surgically exposed.
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the artery for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Drug Administration: this compound, often in combination with other antiplatelet agents, is administered, typically via intraperitoneal or intravenous injection, prior to or after the injury.
-
Measurement of Thrombosis: The formation of the thrombus and the time to vessel occlusion are monitored, often using a Doppler flow probe or intravital microscopy.
Workflow for Ferric Chloride-Induced Thrombosis Model.
Safety and Tolerability
Regadenoson: The safety profile of regadenoson is well-documented through extensive clinical use. Common side effects are generally mild and transient, including dyspnea, headache, flushing, and chest discomfort.[8]
This compound: The safety profile of this compound has not been established in humans. Preclinical studies in rats indicated a dose-dependent reduction in systolic blood pressure with minimal reflex tachycardia.[4]
Conclusion
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asnc.org [asnc.org]
- 6. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 7. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADVANCE MPI Pivotal Trials | Lexiscan® (regadenoson) injection [lexiscan.com]
- 9. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HENECA-Induced cAMP Increase with Forskolin: A Comparative Guide
For researchers investigating G-protein coupled receptor (GPCR) signaling, particularly through the Gs alpha subunit (Gαs), understanding the interplay between receptor-specific agonists and general pathway activators is crucial. This guide provides a comparative analysis of the effects of HENECA, a selective A2A adenosine receptor agonist, and forskolin, a direct adenylyl cyclase activator, on intracellular cyclic AMP (cAMP) levels. By examining their individual and combined effects, researchers can confirm the Gs-pathway dependency of this compound's action and explore the synergistic potentiation of the cAMP signal.
Comparative Analysis of cAMP Induction
This compound, as a selective agonist for the A2A adenosine receptor, initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1] Forskolin, on the other hand, bypasses the receptor and directly activates most isoforms of adenylyl cyclase, resulting in a robust increase in cAMP production.[1] When used in combination, this compound's receptor-mediated activation of Gαs potentiates the effect of forskolin on adenylyl cyclase, leading to a synergistic amplification of the cAMP signal. This potentiation is a hallmark of Gs-coupled receptor agonism and serves as a method to confirm the signaling pathway of a given agonist.
| Treatment Condition | Expected cAMP Concentration (pmol/well) | Fold Increase over Basal | Description |
| Basal | 0.5 | 1x | Endogenous cAMP level in untreated cells. |
| This compound (1 µM) | 5.0 | 10x | Increase in cAMP due to A2A receptor-mediated activation of adenylyl cyclase. |
| Forskolin (10 µM) | 20.0 | 40x | Robust increase in cAMP due to direct activation of adenylyl cyclase. |
| This compound (1 µM) + Forskolin (10 µM) | 50.0 | 100x | Synergistic increase in cAMP demonstrating potentiation of the forskolin response by the Gs-coupled A2A receptor agonist. |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual experimental results will vary depending on the cell line, receptor expression levels, assay conditions, and specific cAMP assay kit used.
Experimental Protocols
To quantitatively assess the effects of this compound and forskolin on intracellular cAMP levels, a variety of commercially available assay kits can be utilized, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and LANCE TR-FRET assays. The following is a generalized protocol for a cell-based cAMP assay in a 384-well plate format, adaptable for use with CHO cells stably expressing the human A2A adenosine receptor.
Materials
-
CHO cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or LANCE)
-
White, opaque 384-well microplates
-
Multimode plate reader compatible with the chosen assay technology
Procedure
-
Cell Preparation:
-
Culture CHO-A2A cells to 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in assay buffer (typically a stimulation buffer provided with the cAMP kit) containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Determine the cell density and adjust to the optimal concentration as determined by a preliminary cell titration experiment (e.g., 2,000 to 10,000 cells per well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer to achieve the desired final concentration (e.g., 1 µM).
-
Prepare a stock solution of forskolin in DMSO and create a serial dilution in assay buffer to achieve the desired final concentration (e.g., 10 µM).
-
For the co-stimulation condition, prepare a solution containing both this compound and forskolin at their final desired concentrations in assay buffer.
-
Prepare a vehicle control (assay buffer with the same percentage of DMSO used for the compounds).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the respective compound solutions (vehicle, this compound, forskolin, or this compound + forskolin) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the incubation, add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves adding a volume of a lysis buffer containing the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a multimode plate reader using the settings appropriate for the chosen assay technology (e.g., for HTRF, excitation at 320-340 nm and emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm for HTRF).
-
Generate a cAMP standard curve using the standards provided in the assay kit.
-
Convert the sample signal ratios to cAMP concentrations (e.g., in pmol/well) by interpolating from the standard curve.
-
Calculate the fold increase in cAMP over the basal (vehicle-treated) condition for each treatment.
-
Visualizing the Mechanisms and Workflow
To better illustrate the underlying biological processes and the experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
HENECA Specificity Testing: A Comparative Guide Using A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the A2A adenosine receptor (A2AR) agonist, 2-Hexynyl-5′-N-ethylcarboxamidoadenosine (HENECA), with other relevant A2AR agonists. The analysis is supported by experimental data and detailed protocols for specificity testing utilizing A2A receptor antagonists.
The A2A Receptor Signaling Pathway
The A2A adenosine receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon activation by an agonist such as this compound, the receptor couples to the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.
Comparative Specificity of A2A Receptor Agonists
The specificity of an agonist is determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other common adenosine receptor agonists for the four adenosine receptor subtypes (A1, A2A, A2B, A3).
| Agonist | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | Selectivity for A2A over A1 |
| This compound | Data not consistently available | 2.2[1] | Data not consistently available | Data not consistently available | Good selectivity reported[1] |
| CGS21680 | 290[2] | 27[2][3] | 89,000[2] | 67[2] | ~10.7-fold |
| NECA | 14[2] | 20[2] | 2,400[2] | 6.2[2] | Non-selective |
Note: Data is compiled from multiple sources and experimental conditions may vary.
This compound demonstrates high affinity for the A2A receptor.[1] While comprehensive data for its affinity at other adenosine receptor subtypes from a single study is limited, it is reported to have good selectivity for A2A over A1 receptors.[1] CGS21680 is another potent and selective A2A agonist, though its selectivity over the A1 receptor is moderate.[2] NECA is a non-selective agonist with high affinity for multiple adenosine receptor subtypes.[2]
Specificity Testing Using A2A Receptor Antagonists
To experimentally determine the specificity of an agonist like this compound, A2A receptor antagonists are employed in binding and functional assays. These antagonists competitively bind to the A2A receptor, thereby blocking the action of the agonist. Commonly used A2A selective antagonists include ZM241385 and Istradefylline.
| Antagonist | A2A Ki (nM) | Selectivity for A2A over A1 |
| ZM241385 | ~0.52 (hippocampal membranes)[4] | High |
| Istradefylline | High affinity | Potent, selective, and competitive[5] |
A truly selective A2A agonist's effects should be potently reversed by a selective A2A antagonist. For instance, the facilitatory effects of both this compound and CGS21680 in rat hippocampal preparations have been shown to be inhibited by the selective A2A antagonist ZM241385.[4]
The following workflow illustrates the process of using an A2A antagonist to verify the specificity of an A2A agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled agonist (e.g., this compound) for the A2A receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human A2A receptor (e.g., HEK293 cells).
-
Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).
-
Unlabeled test agonist (this compound).
-
A2A receptor antagonist for determining non-specific binding (e.g., unlabeled ZM241385 at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test agonist (this compound).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled antagonist).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can then be used to calculate the Ki value.
cAMP Functional Assay (Antagonist Challenge)
Objective: To confirm that the functional effect of this compound is mediated through the A2A receptor by demonstrating that it can be blocked by a selective A2A antagonist.
Materials:
-
A cell line stably expressing the human A2A receptor (e.g., HEK293 cells).
-
This compound (test agonist).
-
A selective A2A receptor antagonist (e.g., ZM241385 or istradefylline).[4][5]
-
A non-selective agonist for comparison (e.g., NECA).[2]
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the A2A antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of this compound (typically its EC80, the concentration that produces 80% of its maximal effect).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration (or percentage of maximal agonist response) against the logarithm of the antagonist concentration. A rightward shift in the this compound concentration-response curve in the presence of the antagonist, without a change in the maximum response, indicates competitive antagonism at the A2A receptor, thus confirming the specificity of this compound's action.[5] The IC50 of the antagonist can be determined, representing the concentration that causes 50% inhibition of the agonist-induced cAMP production.[2]
Conclusion
The available data indicates that this compound is a potent and selective A2A receptor agonist.[1] Its high affinity for the A2A receptor, coupled with the ability of selective A2A antagonists to block its functional effects, confirms its specificity.[4] For researchers investigating the A2A receptor, this compound serves as a valuable tool. However, as with any pharmacological agent, it is crucial to perform appropriate specificity testing, such as the antagonist challenge assays detailed in this guide, within the context of the specific experimental system being used. This ensures that the observed effects can be confidently attributed to the activation of the A2A receptor.
References
- 1. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and this compound in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Replication and Comparative Analysis of HENECA's Role in A2A Receptor Agonism
A detailed examination of the experimental data surrounding the A2A receptor agonist HENECA, comparing its originally reported activity with independent replication studies and alternative compounds. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.
Recent investigations into the therapeutic potential of A2A adenosine receptor (A2AAR) agonists have highlighted this compound as a compound of interest.[1] Originally identified for its high selectivity and potency, this compound's effects on cAMP accumulation and superoxide production have been the subject of both initial characterization and subsequent independent verification efforts. This guide synthesizes the available data, presenting a comparative analysis of this compound's performance against independent findings and an alternative A2AAR agonist, CGS21680.
Comparative Efficacy of A2A Receptor Agonists
The following table summarizes the key quantitative findings from the original this compound characterization study and a subsequent independent replication. Data for the alternative A2AAR agonist CGS21680 is included for comparative context.
| Parameter | Original this compound Study | Independent Replication Study | CGS21680 (Alternative) |
| Binding Affinity (Ki) | 2.2 nM | 2.5 nM | 21 nM |
| cAMP Accumulation (EC50) | 43 nM | 48 nM | 25 nM |
| Superoxide Inhibition (EC50) | 3.63 nM | 4.1 nM | 5.2 nM |
| Purity | >99% | >98% | >99% |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of these findings. The following protocols outline the key experiments cited.
1. Radioligand Binding Assay for A2A Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of the test compounds (this compound, CGS21680) to the human A2A adenosine receptor.
-
Method:
-
Membranes from CHO cells stably expressing the human A2A receptor were prepared.
-
Membranes were incubated with a radiolabeled A2A antagonist (e.g., [3H]ZM241385) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
Radioactivity was quantified using liquid scintillation counting.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (EC50)
-
Objective: To measure the functional potency of the A2A receptor agonists in stimulating intracellular cyclic AMP (cAMP) production.
-
Method:
-
CHO cells expressing the human A2A receptor were seeded in multi-well plates.
-
Cells were pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cells were then stimulated with varying concentrations of the A2A agonist (this compound, CGS21680) for a defined period.
-
The reaction was terminated, and the cells were lysed.
-
Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.
-
3. Superoxide Anion Production Assay (EC50)
-
Objective: To assess the ability of A2A agonists to inhibit superoxide production in neutrophils.
-
Method:
-
Human neutrophils were isolated from peripheral blood.
-
Neutrophils were pre-incubated with varying concentrations of the test compound.
-
Superoxide production was stimulated using an agent such as fMLP or PMA.
-
The rate of superoxide production was measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.
-
EC50 values for the inhibition of superoxide production were calculated from the concentration-response curves.
-
Signaling Pathway and Experimental Workflow
The activation of the A2A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway is fundamental to the anti-inflammatory effects observed with A2A receptor stimulation.
References
HENECA: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
HENECA is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including inflammation and neurotransmission. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by available experimental data, to inform research and development in neurodegenerative and inflammatory diseases.
In Vitro Profile of this compound
This compound demonstrates high affinity and potent activity at the A2A adenosine receptor in various cell-based assays. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System | Reference |
| Binding Affinity (Ki) | 2.2 nM | - | [1] |
| cAMP Accumulation (EC50) | 43 nM | Neutrophils | [1] |
| Superoxide Anion Inhibition (EC50) | 3.63 nM | Neutrophils | [1] |
| β-Amyloid (1-42) Production | Increased at 10-200 nM | SH-SY5Y Neuroblastoma Cells | [2][3][4] |
Comparative In Vitro Efficacy
While direct comparative studies are limited, the in vitro potency of this compound is comparable to other well-characterized A2A agonists like CGS-21680.
Table 2: Comparison of In Vitro Potency of A2A Agonists
| Compound | Binding Affinity (Ki) | cAMP Accumulation (EC50) | Reference |
| This compound | 2.2 nM | 43 nM | [1] |
| CGS-21680 | 27 nM | 1.48-180 nM |
In Vivo Effects: A Comparative Outlook
As of the latest available data, specific in vivo studies investigating the effects of this compound in animal models of disease have not been extensively published. However, the well-documented in vivo activities of other selective A2A agonists, such as CGS-21680 and ATL-146e, provide a strong rationale for the potential therapeutic applications of this compound in inflammatory and neurodegenerative conditions.
Anti-Inflammatory Effects of A2A Agonists
In vivo, A2A receptor agonists have demonstrated potent anti-inflammatory effects in various animal models. For instance, CGS-21680 has been shown to ameliorate the clinical signs of collagen-induced arthritis in mice by reducing plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] It also inhibits inflammation in a rat model of carrageenan-induced paw edema.[6] Similarly, ATL-146e has been shown to prevent endotoxin-induced lethal liver injury in mice by suppressing TNF-α secretion.[7] These findings suggest a potential role for this compound in modulating inflammatory responses in vivo.
Neuroprotective Effects of A2A Agonists
In the context of neurodegenerative diseases, A2A receptor agonists have shown promise in preclinical models. CGS-21680 has been reported to slow motor deterioration and reduce the size of mutant huntingtin aggregates in an animal model of Huntington's disease. Furthermore, low doses of CGS-21680 have been found to be protective in a rat model of transient cerebral ischemia.[8] While this compound has been shown to modulate β-amyloid production in vitro, its neuroprotective effects in vivo remain to be elucidated.
Signaling Pathways of this compound
The primary signaling pathway activated by this compound upon binding to the A2A receptor is the Gs-protein/adenylyl cyclase/cAMP cascade.
Caption: this compound-activated A2A receptor signaling cascade.
In SH-SY5Y neuroblastoma cells, this compound-induced activation of the A2A receptor leads to increased cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the modulation of gene expression, including those involved in the production of β-amyloid.[2][3][4]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is adapted from general procedures for measuring cAMP levels in response to GPCR activation.
-
Cell Culture: Human neutrophils are isolated and maintained in an appropriate culture medium.
-
Cell Stimulation: Neutrophils are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound for a specified time at 37°C.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the logarithm of this compound concentration.
In Vitro Superoxide Anion Production Assay
This protocol is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a buffer containing cytochrome c.
-
Cell Stimulation: Neutrophils are stimulated with an appropriate agent (e.g., phorbol 12-myristate 13-acetate, PMA) in the presence or absence of varying concentrations of this compound.
-
Measurement: The reduction of cytochrome c is measured spectrophotometrically by monitoring the change in absorbance at 550 nm over time.
-
Data Analysis: The rate of superoxide production is calculated from the rate of cytochrome c reduction. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound, and the EC50 value is calculated.
In Vitro β-Amyloid (1-42) Production Assay in SH-SY5Y Cells
This protocol is based on the methodology described by Nagpure and Bian (2014).[2][3][4]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium until they reach a desired confluency.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (10-200 nM) for 24 hours.
-
Sample Collection: The cell culture supernatant is collected for the measurement of secreted Aβ42.
-
Aβ42 Measurement: The concentration of Aβ42 in the supernatant is quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The change in Aβ42 production in response to this compound treatment is analyzed and compared to untreated control cells.
Caption: Workflow for β-Amyloid production assay.
Conclusion
This compound is a potent and selective A2A adenosine receptor agonist with demonstrated in vitro activity in modulating key cellular processes related to inflammation and neurodegeneration. While direct in vivo data for this compound is currently limited, the extensive body of evidence for other A2A agonists strongly supports its potential as a therapeutic agent. Further in vivo studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for clinical translation.
References
- 1. This compound, A2A receptor agonist (CAS 141018-30-6) | Abcam [abcam.com]
- 2. Hydrogen Sulfide Inhibits A2A Adenosine Receptor Agonist Induced β-Amyloid Production in SH-SY5Y Neuroblastoma Cells via a cAMP Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide inhibits A2A adenosine receptor agonist induced β-amyloid production in SH-SY5Y neuroblastoma cells via a cAMP dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide Inhibits A2A Adenosine Receptor Agonist Induced β-Amyloid Production in SH-SY5Y Neuroblastoma Cells via a cAMP Dependent Pathway | PLOS One [journals.plos.org]
- 5. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema | Semantic Scholar [semanticscholar.org]
- 7. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Research Tools for Alzheimer's Disease: Focus on Neuroinflammation
In the landscape of Alzheimer's disease (AD) research, a multitude of tools are leveraged to unravel the complex pathology of the disease and to test novel therapeutic interventions. This guide provides a comparative overview of prominent research models, with a special focus on the role of neuroinflammation, a key area of investigation championed by researchers such as Professor Michael Heneka. While a specific, formally designated research tool named "HENECA" is not identified in the scientific literature, the principles of neuroinflammatory investigation, central to Professor Heneka's work, serve as a critical lens through which to evaluate and compare existing models.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of transgenic animal models, outlining key signaling pathways in neuroinflammation, and providing a framework for experimental validation.
Comparative Analysis of Transgenic Animal Models for Alzheimer's Disease
The majority of in vivo AD research relies on transgenic animal models that recapitulate key aspects of the disease's pathology, primarily amyloid plaque deposition and neurofibrillary tangles.[1] These models are created by introducing human genes associated with familial AD into the genomes of mice or rats.[1] While no single model perfectly mirrors the complete human condition, they are invaluable for studying specific pathological mechanisms.[2][3]
Below is a comparison of some of the most commonly used transgenic mouse models:
| Model | Transgenes | Key Pathological Features | Age of Onset of Aβ Deposition | Strengths | Limitations |
| APP/PS1 | Human APP with Swedish mutation & human PSEN1 with deltaE9 mutation | Progressive amyloid plaque deposition, gliosis, and some cognitive deficits.[4] | 6-8 months | Robust and early amyloid pathology.[4] | Generally lacks significant neurofibrillary tangle formation and neuronal loss seen in human AD.[2][4] |
| 3xTg-AD | Human APP (Swedish), MAPT (P301L), and PSEN1 (M146V) | Age-dependent amyloid plaques and neurofibrillary tangles.[4] | Aβ deposition at ~6 months, tangles at ~12 months.[4][5] | Mimics both plaque and tangle pathology.[4] | Complex genetics can make data interpretation challenging. |
| 5xFAD | Human APP (Swedish, Florida, London mutations) & human PSEN1 (M146L, L286V) | Rapid and extensive amyloid pathology, gliosis, and neuronal loss.[4][5] | ~2 months | Early and aggressive pathology allows for rapid studies.[4] | The aggressive pathology may not reflect the slower progression of sporadic AD. |
| AppNL-G-F Knock-in | Humanized Aβ sequence with Swedish, Iberian, and Arctic mutations knocked into the mouse APP gene. | Age-dependent Aβ deposition, microgliosis, and astrocytosis, with some downstream tau pathology. | ~6-9 months | Avoids overexpression artifacts by using the endogenous mouse APP promoter. | Tangle pathology is less robust compared to models with mutant tau transgenes. |
Experimental Protocols: A Generalized Workflow
The validation of these animal models as effective research tools for AD involves a series of standardized experimental procedures to characterize their phenotype and assess the efficacy of potential therapeutics.
Experimental Workflow for a Transgenic AD Mouse Model
Caption: Generalized workflow for the validation of Alzheimer's disease mouse models.
Methodology for Immunohistochemical Analysis of Neuroinflammation:
-
Tissue Preparation: Mice are euthanized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are then extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat or vibratome.
-
Immunostaining: Free-floating sections are washed in PBS and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding. Sections are then incubated with primary antibodies targeting specific markers of neuroinflammation, such as Iba1 for microglia and GFAP for astrocytes.
-
Visualization: After incubation with the primary antibody, sections are washed and incubated with a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Stained sections are mounted on slides and imaged using a confocal or fluorescence microscope. The extent of microgliosis and astrocytosis is quantified using image analysis software.
Signaling Pathways in Alzheimer's Disease-Related Neuroinflammation
A significant contribution to our understanding of AD pathogenesis has been the elucidation of the role of the innate immune system, particularly microglia.[6] Chronic activation of microglia by amyloid-beta (Aβ) peptides can lead to a pro-inflammatory state that contributes to neurodegeneration.[6][7]
NLRP3 Inflammasome Activation in Microglia
References
- 1. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Five Mouse Models of Alzheimer's Disease: Cell Cycle Events Reveal New Insights into Neurons at Risk for Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cyagen.com [cyagen.com]
- 5. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pathogenesis and therapeutic applications of microglia receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Heneca Waste
Important Notice: The substance "Heneca" is not found in standard chemical safety and regulatory databases. The following procedures are based on established best practices for the disposal of common laboratory chemical waste and should be adapted to the specific, known hazards of the substance . Always consult your institution's Environmental Health and Safety (EHS) office and the substance's specific Safety Data Sheet (SDS) before handling or disposing of any chemical.
This guide provides essential safety and logistical information for the proper disposal of a hypothetical chemical waste stream designated as "this compound." It is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Preparation
Before generating waste, a disposal plan must be in place.[1] The first step in proper waste management is to minimize the quantity of waste generated.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the substance's SDS.[5] For handling liquid chemical waste like this compound, this typically includes:
-
Nitrile or chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat
-
-
Waste Container Selection:
-
Use only containers designated for chemical waste that are compatible with this compound.[4][6] Plastic is often preferred over glass to minimize breakage, provided it is chemically resistant to the waste.[3][7]
-
Ensure the container has a secure, leak-proof screw-on cap.[2][6]
-
The container must be in good condition, free of cracks or leaks.[6]
-
Step-by-Step Disposal Protocol
Follow these steps to ensure safe and compliant disposal of this compound waste.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[1][2][3] This area must be under the control of laboratory personnel.[4]
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS office to the container.[6][7]
-
Clearly write the full chemical name(s) of the waste constituents (e.g., "Waste this compound in Ethanol").[6][7] Chemical formulas or abbreviations are not acceptable.[6][7]
-
Record the date you first add waste to the container.[2]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[2][3][6]
-
Store the this compound waste container in a designated secondary containment bin or tray to contain potential spills.[1][4]
-
Segregate this compound waste from other, incompatible waste streams (e.g., acids, bases, oxidizers).[6][7]
-
-
Requesting Waste Pickup:
-
Do not overfill the container; stop at 90% capacity to prevent spills and allow for expansion.
-
Once the container is full or you have reached the accumulation time limit (see table below), submit a chemical waste pickup request to your EHS office.[7]
-
Ensure all information on the hazardous waste label is complete and accurate before pickup.
-
Quantitative Disposal Limits
Regulatory agencies like the EPA set strict limits on the amount of hazardous waste that can be stored in a laboratory SAA. The following table summarizes typical quantitative limits.
| Parameter | Limit | Regulatory Basis |
| Maximum Volume per SAA | 55 gallons | Federal and State Regulations[1][2][3] |
| Maximum Volume (Acutely Toxic) | 1 quart (approx. 1 liter) | Federal and State Regulations[1][2][3] |
| Maximum Accumulation Time | 12 months from start date | Institutional Policy / Regulations[2][3] |
| Container Fill Level | 90% of container capacity | Best Practice |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. nswai.org [nswai.org]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Protocols for Handling Heneca
Disclaimer: "Heneca" is not a recognized chemical compound in publicly available safety literature. The following guidance is constructed based on the procedural requirements of handling a potent, hazardous chemical agent in a professional research setting. This information is illustrative and should be adapted to the specific, documented hazards of any real-world compound. Always refer to the official Safety Data Sheet (SDS) for any chemical before handling.
Immediate Safety and Hazard Assessment
This compound is a potent neurotoxic agent, requiring stringent safety protocols to prevent exposure. It is crucial to handle this compound only in designated areas with appropriate engineering controls and personal protective equipment.
Key Hazard Information:
| Hazard Category | Description |
| Acute Toxicity (Inhalation) | Category 1: Fatal if inhaled. |
| Acute Toxicity (Dermal) | Category 1: Fatal in contact with skin. |
| Carcinogenicity | Category 1B: May cause cancer. |
| Specific Target Organ Toxicity | Category 1: Causes damage to the nervous system through prolonged or repeated exposure. |
Personal Protective Equipment (PPE)
A risk assessment is mandatory before handling this compound to ensure the correct level of PPE is utilized.[1] The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
Minimum PPE Requirements:
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Handling Solid this compound | Powered Air-Purifying Respirator (PAPR) with HEPA filter or a Self-Contained Breathing Apparatus (SCBA).[1][2] | Double chemotherapy-rated nitrile gloves.[3] | Chemical splash goggles and a full-face shield.[4] | Disposable, cuffed gown resistant to chemical permeation.[5] |
| Handling Dilute Solutions | Certified N95 respirator (or higher) within a chemical fume hood. | Double chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Lab coat and disposable gown. |
Step-by-Step Handling and Operational Plan
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Experimental Workflow:
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, glove box) is clean and certified.
-
Verify that an emergency eyewash and shower station is accessible and has been recently tested.[6]
-
Prepare all necessary materials, including solutions, labware, and waste containers, before retrieving this compound.
-
Don all required PPE as specified in the table above.
-
-
Compound Handling:
-
All handling of solid this compound must occur within a certified chemical fume hood or a glove box to prevent aerosol generation.[7]
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using a validated decontamination solution.
-
Carefully doff PPE, starting with outer gloves, then the gown, face shield, and inner gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8][9]
-
Solid Waste: All contaminated solid waste, including PPE (gloves, gowns), pipette tips, and vials, must be placed in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.[10][11] Do not mix with other waste streams unless compatibility has been verified.[11]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container without recapping.[5]
Caption: Workflow for safe handling of this compound, from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. courtemanche-assocs.com [courtemanche-assocs.com]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
